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  • Product: 2-Chloro-6,8-dimethylquinoline-3-methanol
  • CAS: 333408-42-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-6,8-dimethylquinoline-3-methanol

Introduction Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of various substituents on the quinoline scaffold allows for the fine-tuning of its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive examination of the physicochemical characteristics of a specific derivative, 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS No. 333408-42-7).

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties for applications in synthesis, formulation, and biological screening. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, data on structurally related analogs, and validated analytical methodologies to provide a robust and practical resource.

Molecular Structure and Core Properties

The foundational step in understanding the behavior of any chemical entity is a thorough analysis of its structure.

Caption: Chemical structure of 2-Chloro-6,8-dimethylquinoline-3-methanol.

The molecule features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key substituents that dictate its physicochemical properties include:

  • A chloro group at the 2-position, which increases lipophilicity and can influence the electron density of the pyridine ring.

  • Two methyl groups at the 6- and 8-positions on the benzene ring, which enhance lipophilicity and may introduce steric effects.

  • A methanol group at the 3-position, which provides a site for hydrogen bonding and can increase polarity and aqueous solubility.

Table 1: Core Physicochemical Properties of 2-Chloro-6,8-dimethylquinoline-3-methanol and Related Analogs
Property2-Chloro-6,8-dimethylquinoline-3-methanol2-Chloro-6,7-dimethylquinoline-3-methanol2-Chloro-6-methylquinoline-3-methanol
CAS Number 333408-42-7[1]333408-44-9[2]123637-97-8[3]
Molecular Formula C₁₂H₁₂ClNO[1]C₁₂H₁₂ClNO[2]C₁₁H₁₀ClNO[4]
Molecular Weight 221.68 g/mol [1]221.68 g/mol [2]207.66 g/mol [3]
Predicted XLogP3 Not explicitly available3.0[2][5]2.6[4]
Appearance Predicted to be a solidPredicted to be a solidYellow to off-white solid[4]
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
pKa (of conjugate acid) Estimated to be around 4-5Estimated to be around 4-5Estimated to be around 4-5

Note: Data for related analogs are provided for comparative purposes. The predicted XLogP3 and estimated pKa values are based on the properties of similar quinoline structures.

Solubility Profile

The presence of the polar methanol group suggests some degree of solubility in polar organic solvents such as ethanol, methanol, and DMSO.[6] The quinoline core and the chloro and dimethyl substituents contribute to its lipophilicity, indicating probable solubility in less polar solvents like dichloromethane and ethyl acetate.[6] However, aqueous solubility is expected to be limited due to the overall hydrophobic nature of the molecule. The solubility of quinoline derivatives is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the basic nitrogen atom in the quinoline ring.[7]

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of the title compound in various solvents.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solid to a known volume of solvent prep2 Equilibrate at a constant temperature with agitation prep1->prep2 prep3 Centrifuge to separate undissolved solid prep2->prep3 analysis1 Take an aliquot of the supernatant prep3->analysis1 analysis2 Dilute the aliquot with a suitable solvent analysis1->analysis2 analysis3 Analyze by a validated HPLC-UV method analysis2->analysis3 quant2 Determine the concentration of the diluted sample analysis3->quant2 quant1 Construct a calibration curve with standards quant1->quant2 quant3 Calculate the original solubility quant2->quant3

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-Chloro-6,8-dimethylquinoline-3-methanol to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method and determine the concentration against a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Spectroscopic and Chromatographic Characterization

Definitive identification and purity assessment of 2-Chloro-6,8-dimethylquinoline-3-methanol require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the methanol group, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro group and the electron-donating methyl groups.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign the chemical shifts and determine the coupling constants. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 221. The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.[8] Common fragmentation pathways may include the loss of the methanol group, the chloro group, or cleavage of the quinoline ring.

Experimental Protocol for MS Analysis:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for quantification.

Method Development Considerations: A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of this moderately polar compound. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the basic quinoline nitrogen.[9] Detection is typically performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.

Experimental Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Dissolve sample in a suitable solvent injector Sample Injection sample_prep->injector pump Mobile Phase Delivery pump->injector column C18 Column Separation injector->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Purity and Concentration integration->quantification

Caption: General workflow for HPLC analysis.

Conclusion

2-Chloro-6,8-dimethylquinoline-3-methanol is a substituted quinoline with potential applications in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, its physicochemical properties can be reliably estimated based on its chemical structure and data from closely related analogs. This technical guide provides a comprehensive overview of its key characteristics and outlines detailed, field-proven protocols for its solubility determination and analytical characterization using NMR, MS, and HPLC. By employing these methodologies, researchers can confidently assess the identity, purity, and relevant physicochemical properties of this compound, thereby facilitating its further investigation and application in drug development programs.

References

  • PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-6,7-dimethylquinoline-3-methanol (C12H12ClNO). Retrieved from [Link]

  • Zhang, L., et al. (2016). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 9, S1538-S1544.

Sources

Exploratory

The Vilsmeier-Haack Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS: 73568-31-7) Executive Summary The synthesis of highly functionalized quin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS: 73568-31-7)

Executive Summary

The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry. Specifically, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde represents a highly versatile fused bicyclic intermediate characterized by orthogonal reactive sites: a nucleophile-susceptible chloro group at the 2-position and an electrophilic formyl group at the 3-position 1. This whitepaper provides an in-depth, self-validating protocol for synthesizing this compound via the Meth-Cohn variation of the Vilsmeier-Haack reaction, detailing the mechanistic causality, experimental controls, and downstream applications in drug discovery.

Mechanistic Rationale: The Meth-Cohn Cyclization

The transformation of N-(2,4-dimethylphenyl)acetamide into 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is driven by the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) 2.

The reaction is a cascade process requiring a minimum of three equivalents of the Vilsmeier reagent 3:

  • Activation: The acetamide carbonyl is attacked by the Vilsmeier reagent, forming a reactive chloroiminium intermediate.

  • Bis-formylation: Two additional equivalents of the reagent attack the enamine-like tautomer, installing the carbon framework for both the C-3 position of the quinoline ring and the 3-carbaldehyde group.

  • Cyclization: Thermal energy drives an intramolecular electrophilic aromatic substitution, closing the pyridine ring.

  • Hydrolysis: Aqueous quenching hydrolyzes the terminal iminium species to yield the final aldehyde.

Mechanism A N-(2,4-Dimethylphenyl)acetamide B Vilsmeier Reagent (POCl3 + DMF) C Chloroiminium Intermediate (Enamine-like) D Bis-formylated Intermediate (C-3 insertion) C->D 2 eq VR E Intramolecular Cyclization (Electrophilic Aromatic Substitution) D->E Heat (80°C) F 2-Chloro-6,8-dimethylquinoline- 3-carbaldehyde E->F Ice Quench / Hydrolysis AB AB AB->C 0°C, 1 eq VR

Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack cyclization.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol incorporates self-validating checkpoints. The causality behind each physical manipulation is explicitly defined to prevent side-product formation (e.g., 2-quinolones) 4.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Action: To a dry, multi-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (30 mmol, 2.3 mL). Cool the flask to 0 °C using an ice-salt bath. Dropwise, add POCl₃ (70 mmol, 6.5 mL) over 30 minutes.

  • Causality: The reaction between DMF and POCl₃ is violently exothermic. Maintaining 0 °C prevents the thermal degradation of the Vilsmeier reagent into dimethylamine and carbon monoxide, which would otherwise stall the reaction.

Step 2: Substrate Addition

  • Action: Slowly add N-(2,4-dimethylphenyl)acetamide (10 mmol, 1.63 g) to the chilled Vilsmeier reagent. Stir at 0 °C for 30 minutes to allow the initial chloroiminium formation.

  • Validation Checkpoint: The mixture will transition from a clear liquid to a viscous, pale-yellow/orange syrup, confirming the formation of the chloroiminium intermediate.

Step 3: Thermal Cyclization

  • Action: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 80–90 °C (353 K) for 12 to 15 hours.

  • Causality: The deactivated nature of the chloroiminium intermediate means that the intramolecular electrophilic aromatic substitution requires significant thermal energy to overcome the activation barrier.

Step 4: TLC Monitoring & Ice Quenching

  • Action: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, pour the hot reaction mixture very slowly onto 200 g of crushed ice with vigorous stirring.

  • Causality: Rapid aqueous hydrolysis at low temperatures (< 10 °C) converts the iminium salt to the target aldehyde. If the quench is allowed to heat up due to the exothermic destruction of excess POCl₃, the 2-chloro group will hydrolyze, yielding an unwanted 2-quinolone byproduct.

Step 5: Isolation and Purification

  • Action: Stir the quenched mixture for 1 hour until a pale yellow precipitate fully forms. Filter the solid, wash thoroughly with cold distilled water to remove residual acid, and dry under a vacuum. Recrystallize from a mixture of ethyl acetate and petroleum ether.

Workflow Step1 1. Vilsmeier Reagent Prep (DMF + POCl3 at 0°C) Step2 2. Substrate Addition (N-(2,4-Dimethylphenyl)acetamide) Step1->Step2 Step3 3. Thermal Cyclization (80-90°C for 12-15h) Step2->Step3 Check TLC Check (Complete Consumption?) Step3->Check Check->Step3 No (Continue Heating) Step4 4. Ice Quenching (Hydrolysis of Iminium) Check->Step4 Yes (Proceed to Quench) Step5 5. Workup & Recrystallization (EtOAc / Hexane) Step4->Step5

Step-by-step experimental workflow with self-validating TLC checkpoint.

Quantitative Data & Analytical Characterization

To validate the success of the synthesis, the isolated product must be characterized against the following standardized physicochemical parameters.

PropertyValue / Description
Chemical Name 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
CAS Registry Number 73568-31-7
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Pale yellow to off-white solid
Typical Yield 75% – 85% (Protocol dependent)
Key IR Absorptions (cm⁻¹) ~1685 (C=O aldehyde), ~1575 (C=C aromatic), ~1045, ~760 (C-Cl)
Structural Planarity The quinoline fused-ring system is highly planar, optimizing π–π stacking interactions in crystal packing.

Downstream Applications in Drug Discovery

The synthesized 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is not an end-product but a highly reactive scaffold for generating libraries of bioactive molecules:

  • Schiff Base & Tetrazole Hybrids: The 3-carbaldehyde group readily undergoes condensation with primary amines. For instance, reacting it with 3-(5-methyl-1H-tetrazol-1-yl)benzenamine yields novel Schiff bases that exhibit strong solute-solvent interactions and potential pharmacological activity 5.

  • Quinazoline Assembly: The scaffold can be utilized in one-pot, three-component assemblies (utilizing urea and 2-amino benzophenones) to synthesize complex 2,4-disubstituted quinazolines, which are critical pharmacophores in oncology and antimicrobial research 6.

References

  • CymitQuimica. CAS 73568-31-7: 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
  • World Journal of Pharmaceutical and Life Sciences (WJPLS). PHYSICO-ACOUSTIC INVESTIGATION OF BIOACTIVE SCHIFF BASE: N-((2-CHLORO-6,8-DIMETHYLQUINOLIN-3-YL)METHYLENE).
  • Figshare / Taylor & Francis Group. Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly.
  • National Institutes of Health (NIH) / PMC. 2-Chloro-8-methylquinoline-3-carbaldehyde Experimental Data.
  • Clockss / Heterocycles. THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE.
  • Benchchem. N-(2,4-Dimethylphenyl)formamide / acetamide precursors.

Sources

Foundational

The Discovery and Evolution of Substituted Quinolines: A Technical Guide to Their Chemistry and Pharmacology

Executive Summary Quinolines represent a privileged and highly versatile scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine ring. Since their initial discovery in the 19th century, subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolines represent a privileged and highly versatile scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine ring. Since their initial discovery in the 19th century, substituted quinolines have evolved into cornerstone therapeutics, ranging from the first synthetic antimalarials to broad-spectrum fluoroquinolone antibiotics. This guide explores the historical milestones, foundational synthetic methodologies, and mechanistic pharmacology of substituted quinolines, providing actionable protocols for modern drug development professionals.

Historical Milestones & Structural Elucidation

The history of quinolines is inextricably linked to the quest for antimalarial treatments. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated quinine from the bark of the Cinchona tree. However, the quinoline core itself was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named the yellow-colored substance "chinolin"[1].

The exact chemical structure remained a mystery until 1869, when August Kekulé—famous for elucidating the structure of benzene—proposed that quinoline consisted of a benzene ring fused to a pyridine ring[1]. This structural determination provided the necessary framework for synthetic chemists to begin designing substituted derivatives, launching a new era of rational drug design.

Foundational Synthetic Methodologies: The Skraup Synthesis

Following Kekulé's structural elucidation, the ability to synthesize the quinoline core de novo became a priority. In 1880, Zdenko Hans Skraup developed the eponymous Skraup synthesis, a robust method for constructing the quinoline ring system[2].

Causality of Experimental Choices: The Skraup synthesis involves heating an aniline (primary amine) with glycerol, concentrated sulfuric acid, and an oxidizing agent (typically nitrobenzene)[3].

  • Sulfuric Acid & Glycerol: Sulfuric acid acts as a dehydrating agent, stripping two water molecules from glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde[4].

  • Aniline: Acts as a nucleophile, undergoing a Michael addition with acrolein, followed by an acid-catalyzed electrophilic aromatic substitution to close the ring, forming 1,2-dihydroquinoline[2].

  • Nitrobenzene & Ferrous Sulfate: Nitrobenzene oxidizes the dihydroquinoline to the fully aromatic quinoline. Because this oxidation is notoriously exothermic and potentially violent, ferrous sulfate (FeSO₄) is added as a moderating agent to control the reaction kinetics and prevent thermal runaway[3],[5].

Skraup Glycerol Glycerol + H2SO4 (Dehydration) Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein -2 H2O Michael Michael Addition Intermediate Acrolein->Michael Aniline Aniline (Nucleophile) Aniline->Michael Conjugate Addition Cyclization Acid-Catalyzed Cyclization Michael->Cyclization H+ Activation Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro -H2O Oxidation Oxidation (Nitrobenzene / FeSO4) Dihydro->Oxidation Quinoline Substituted Quinoline Core Oxidation->Quinoline Aromatization

Logical workflow and chemical mechanism of the Skraup quinoline synthesis.

Protocol 1: Step-by-Step Skraup Synthesis of a Substituted Quinoline

Self-Validating System: The success of this protocol is validated by the distinct boiling point of the final distillate (typically 235-237°C for the unsubstituted core) and the shift in NMR spectra from primary amine protons to aromatic heterocyclic protons[4].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of substituted aniline, 0.3 mol of glycerol, and 0.05 mol of nitrobenzene.

  • Moderation: Add 2.0 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture. Causality: This acts as a thermal buffer, preventing the explosive exothermic runaway typical of unmoderated Skraup reactions[3].

  • Acid Addition: Slowly add 0.25 mol of concentrated H₂SO₄ dropwise while stirring continuously in an ice bath.

  • Reflux: Transfer the flask to an oil bath and heat gently to 140-150°C for 3-4 hours[4].

  • Neutralization & Isolation: Cool the mixture to room temperature, dilute with water, and neutralize with concentrated NaOH until strongly alkaline. Isolate the crude quinoline via steam distillation[4].

  • Purification: Extract the distillate with ether, dry over anhydrous K₂CO₃, and purify via vacuum distillation.

Evolution of Substituted Quinolines in Medicinal Chemistry

Antimalarials: 4-Aminoquinolines

The synthetic optimization of the quinoline scaffold led to the development of chloroquine in the 1930s, a 4-aminoquinoline derivative[1]. Chloroquine exerts its effect by accumulating in the acidic digestive vacuole of the Plasmodium parasite. It binds to hematin (a toxic byproduct of hemoglobin degradation), preventing its biocrystallization into non-toxic hemozoin, thereby poisoning the parasite with its own waste[6]. However, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) have led to widespread resistance by increasing the efflux of the drug away from its target[7].

Antibacterial Agents: Fluoroquinolones

The discovery of nalidixic acid by George Y. Lesher in 1962 marked the birth of quinolone antibiotics[8]. Nalidixic acid was effective against Gram-negative bacteria but suffered from a narrow spectrum and poor pharmacokinetics. In 1980, the discovery of norfloxacin revolutionized the field: the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically increased tissue penetration, bioavailability, and spectrum of activity[9],[8].

Mechanism of Action: Fluoroquinolones target type IIA topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria)[10]. These enzymes normally relieve torsional strain during DNA replication by creating transient double-strand breaks. Fluoroquinolones intercalate into the DNA cleavage site, trapping the enzyme-DNA complex and preventing re-ligation. This ternary complex blocks replication forks, leading to lethal double-strand DNA breaks[10],[8].

FQ_Mechanism BactDNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase (Gram -) or Topo IV (Gram +) BactDNA->Gyrase Enzyme Binding Cleavage DNA Cleavage Complex (Transient Break) Gyrase->Cleavage ATP-dependent Cleavage Ternary Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Drug Intercalation FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Ternary Block Re-ligation Blocked Ternary->Block Traps Cleavage Complex Death Bacterial Cell Death Block->Death Accumulation of DNA Breaks

Mechanism of action of fluoroquinolones inhibiting bacterial DNA gyrase.

Quantitative Data: Pharmacological Profiles

The structural modifications of the quinoline core directly dictate target affinity and potency. The table below summarizes key substituted quinolines, their primary biological targets, and benchmark empirical metrics.

CompoundSubstitution PatternPrimary TargetEmpirical Metric (Wild-Type)Indication
Chloroquine 4-amino, 7-chloroHemozoin biocrystallizationIC₅₀: ~15 - 46 nM (P. falciparum 3D7)[6],[7]Malaria
Mefloquine 2,8-bis(trifluoromethyl)80S Ribosome / HematinIC₅₀: ~12 - 16 nM (P. falciparum 3D7)[11]Malaria
Nalidixic Acid 1-ethyl, 7-methyl, 4-oxoDNA Gyrase (GyrA subunit)MIC: ~2 - 4 µg/mL (E. coli)[8]Urinary Tract Infections
Ciprofloxacin 1-cyclopropyl, 6-fluoro, 7-piperazinylDNA Gyrase & Topo IVMIC: 0.002 - 0.01 µg/mL (E. coli)[12]Broad-spectrum bacterial infections

Note: Resistance mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene (e.g., Ser83Leu) can increase ciprofloxacin MICs by over 250-fold[13].

Experimental Workflows: Evaluating Fluoroquinolone Activity

Protocol 2: DNA Supercoiling Assay for Topoisomerase Inhibition

To validate the efficacy of novel fluoroquinolone derivatives, researchers utilize a DNA supercoiling assay. This in vitro system isolates the mechanistic variable (Gyrase inhibition) from cellular variables (like efflux pumps).

Self-Validating System: The assay is validated by including a negative vehicle control (showing complete conversion of relaxed DNA to supercoiled DNA) and a known positive control (e.g., ciprofloxacin, showing a dose-dependent accumulation of relaxed/nicked DNA).

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Reaction Buffer (containing 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT). Causality: Mg²⁺ is an essential cofactor for the catalytic cleavage activity of DNA gyrase.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Introduction: Add the substituted quinoline test compound dissolved in DMSO (ensure final DMSO concentration is <5% to prevent enzyme denaturation).

  • Enzyme & ATP Addition: Add 1 Unit of purified E. coli DNA Gyrase. Initiate the reaction by adding 1 mM ATP. Causality: DNA gyrase requires ATP hydrolysis to drive the thermodynamically unfavorable introduction of negative supercoils[10].

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). Causality: EDTA chelates the Mg²⁺ ions, instantly halting gyrase activity and freezing the topological state of the DNA.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide, as intercalating dyes alter DNA topology during electrophoresis). Post-stain with SYBR Safe and quantify the bands. Active fluoroquinolones will exhibit a distinct band of relaxed/nicked DNA, indicating the successful trapping of the cleavage complex.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Skraup's Synthesis of Quinoline - YouTube. Available at: [Link]

  • Preparation and Properties of Quinoline - University of Peshawar. Available at:[Link]

  • What is the history of the discovery of quinoline? - Biosynce. Available at: [Link]

  • Our Evolving Understanding of the Mechanism of Quinolones - PMC (NIH). Available at:[Link]

  • The fluoroquinolones: structures, mechanisms of action and resistance - ASM Journals. Available at: [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity - Semantic Scholar. Available at:[Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC (NIH). Available at: [Link]

  • Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli - Oxford Academic. Available at: [Link]

  • Susceptibility of Plasmodium falciparum strains to mefloquine in an urban area in Senegal - WHO IRIS. Available at: [Link]

  • Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) - PMC (NIH). Available at:[Link]

  • Contribution of gyrA and qnrA genes in Ciprofloxacin Resistant Escherichia coli - Brieflands. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Chloro-6,8-dimethylquinoline-3-methanol

Abstract This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-6,8-dimethylquinoline-3-methanol, a key intermediate in medicinal chemistry. The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-6,8-dimethylquinoline-3-methanol, a key intermediate in medicinal chemistry. The structural complexity of quinoline derivatives necessitates a multi-faceted NMR approach for unambiguous characterization. This document outlines a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, designed to provide a complete atomic and connectivity map of the molecule. We delve into the rationale behind experimental parameter selection, offer detailed, field-tested protocols, and present predicted spectral data to guide researchers in their analytical endeavors. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction: The Significance of Quinoline Scaffolds and the Need for Rigorous Analysis

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The precise substitution pattern on the quinoline ring system is critical to its pharmacological activity. Therefore, the unambiguous structural characterization of novel quinoline-based compounds is a cornerstone of the drug development process.

2-Chloro-6,8-dimethylquinoline-3-methanol (C₁₂H₁₂ClNO, MW: 221.68)[2] is a versatile synthetic intermediate. Its structure incorporates a chlorine atom at the 2-position, a methanol group at the 3-position, and two methyl groups on the carbocyclic ring. Each of these substituents influences the electronic environment of the entire molecule, leading to a unique NMR fingerprint. This application note serves as a comprehensive guide to deciphering this fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[3] A combination of 1D and 2D NMR experiments allows for the determination of the carbon skeleton, the number and environment of protons, and the connectivity between atoms through covalent bonds.

Experimental Design: A Multi-technique Approach to Structural Verification

A robust structural elucidation strategy relies on the synergistic interpretation of multiple NMR experiments. The workflow presented here is designed to build a complete picture of the molecule, starting from basic 1D spectra and progressing to more complex 2D correlation experiments.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC DEPT_135 DEPT-135 (CH, CH₂, CH₃ Multiplicity) Structural_Elucidation Complete Structural Elucidation DEPT_135->Structural_Elucidation COSY->Structural_Elucidation HSQC->Structural_Elucidation HMBC->Structural_Elucidation G mol C2 2 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a N1 1 CH3_6 CH₃ (6) CH3_8 CH₃ (8) CH2OH CH₂OH Cl Cl

Caption: Structure of 2-Chloro-6,8-dimethylquinoline-3-methanol with IUPAC numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment.

Protocol:

  • Load and lock the sample.

  • Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquire the ¹H spectrum with the following parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

  • Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction. [4] Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~8.1s1H
H-5~7.6s1H
H-7~7.4s1H
CH₂OH~4.8s2H
OHvariable (broad s)1H
6-CH₃~2.5s3H
8-CH₃~2.6s3H
¹³C and DEPT-135 NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Protocol:

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 (or more for dilute samples)

    • Relaxation Delay (d1): 2 seconds

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans: 256

    • Relaxation Delay (d1): 2 seconds

  • Process the data with an exponential window function (line broadening of 1-2 Hz), followed by Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR and DEPT-135 Data:

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C-2~150None (Quaternary)
C-3~135None (Quaternary)
C-4~138Positive (CH)
C-4a~147None (Quaternary)
C-5~128Positive (CH)
C-6~136None (Quaternary)
C-7~126Positive (CH)
C-8~130None (Quaternary)
C-8a~125None (Quaternary)
CH₂OH~62Negative (CH₂)
6-CH₃~21Positive (CH₃)
8-CH₃~18Positive (CH₃)
2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for establishing the connectivity within the molecule.

Protocol for 2D Experiments:

  • Use standard pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).

  • Optimize the spectral width in both dimensions to encompass all relevant signals.

  • Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

  • Adjust the number of scans per increment to obtain a good signal-to-noise ratio.

  • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation, phasing, and baseline correction in both dimensions. [5] 4.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Chloro-6,8-dimethylquinoline-3-methanol, significant COSY correlations are not expected due to the substitution pattern leading to isolated spin systems. However, weak long-range couplings may be observable.

4.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons. [6][7]This is a powerful tool for assigning carbon resonances.

G cluster_H ¹H NMR cluster_C ¹³C NMR H4 H-4 (~8.1 ppm) C4 C-4 (~138 ppm) H4->C4 ¹J(C,H) H5 H-5 (~7.6 ppm) C5 C-5 (~128 ppm) H5->C5 ¹J(C,H) H7 H-7 (~7.4 ppm) C7 C-7 (~126 ppm) H7->C7 ¹J(C,H) CH2OH CH₂OH (~4.8 ppm) C_CH2OH CH₂OH (~62 ppm) CH2OH->C_CH2OH ¹J(C,H) CH3_6 6-CH₃ (~2.5 ppm) C_CH3_6 6-CH₃ (~21 ppm) CH3_6->C_CH3_6 ¹J(C,H) CH3_8 8-CH₃ (~2.6 ppm) C_CH3_8 8-CH₃ (~18 ppm) CH3_8->C_CH3_8 ¹J(C,H)

Caption: Predicted HSQC correlations for 2-Chloro-6,8-dimethylquinoline-3-methanol.

4.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). [8][9]This is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons.

Predicted Key HMBC Correlations:

ProtonCorrelated Carbons (²JCH, ³JCH)
H-4C-2, C-3, C-4a, C-5, C-8a
H-5C-4, C-4a, C-6, C-7, 6-CH₃
H-7C-5, C-6, C-8, C-8a, 8-CH₃
CH₂OHC-2, C-3, C-4
6-CH₃C-5, C-6, C-7
8-CH₃C-7, C-8, C-8a

Data Interpretation and Structural Confirmation

The final step is the integrated analysis of all acquired NMR data.

  • Assign all proton signals using the ¹H NMR spectrum.

  • Assign all protonated carbons using the HSQC spectrum.

  • Identify CH, CH₂, and CH₃ groups using the DEPT-135 spectrum to confirm HSQC assignments.

  • Use the HMBC correlations to connect the molecular fragments and assign the quaternary carbons. For example, the correlation from the CH₂OH protons to C-2 and C-3 confirms the position of the methanol group. Similarly, correlations from the methyl protons to the aromatic carbons confirm their positions at C-6 and C-8.

  • Verify the overall structure by ensuring all observed correlations are consistent with the proposed structure of 2-Chloro-6,8-dimethylquinoline-3-methanol.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete structural elucidation of 2-Chloro-6,8-dimethylquinoline-3-methanol. By systematically applying 1D and 2D NMR techniques, researchers can confidently confirm the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • (2-Chloro-6-methylquinolin-3-yl)methanol - PMC. (n.d.). Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. (n.d.). Retrieved from [Link]

  • 2-Chloro-6,7-dimethylquinoline-3-methanol | C12H12ClNO | CID 865109 - PubChem. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15). Retrieved from [Link]

  • HMBC vs. H2BC - University of Ottawa NMR Facility Blog. (2017, April 25). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES Kenzi Makino,* Gozyo Sakata, and Katsushi Morimoto Central Resear. (1985). HETEROCYCLES, 23(8). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2018). Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. (2025, August 21). Retrieved from [Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013, February 5). YouTube. Retrieved from [Link]

  • (PDF) Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • NMR Data Processing and Analysis - File Exchange - MATLAB Central - MathWorks. (2024, June 14). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC. (n.d.). Retrieved from [Link]

Sources

Application

using 2-Chloro-6,8-dimethylquinoline-3-methanol to synthesize antitumor agents

Application Note: Synthesis of Targeted Antitumor Agents Using 2-Chloro-6,8-dimethylquinoline-3-methanol as a Privileged Scaffold Executive Summary & Mechanistic Rationale The quinoline core is a well-established pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Targeted Antitumor Agents Using 2-Chloro-6,8-dimethylquinoline-3-methanol as a Privileged Scaffold

Executive Summary & Mechanistic Rationale

The quinoline core is a well-established pharmacophore in oncology, forming the structural basis for numerous FDA-approved multikinase inhibitors, including bosutinib, lenvatinib, and cabozantinib[1]. Within early-stage drug discovery, 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS 333408-42-7) has emerged as a highly versatile, dual-functionalized building block for synthesizing novel targeted antitumor agents.

The structural logic behind utilizing this specific scaffold is threefold:

  • Steric and Lipophilic Tuning (6,8-Dimethyl substitution): The methyl groups at the C6 and C8 positions significantly increase the lipophilicity of the quinoline ring. In the context of kinase inhibition, this enhanced hydrophobic profile allows the scaffold to penetrate and anchor deeply into the hydrophobic pockets of kinase hinge regions (such as those in Pim-1, VEGFR, and EGFR)[2][3].

  • Electrophilic Handle (C2-Chloro): The chlorine atom at the C2 position is highly activated by the adjacent electron-withdrawing quinoline nitrogen. This makes it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling, allowing for the rapid introduction of diverse aniline or amine pharmacophores[4][5].

  • Modifiable Tether (C3-Methanol): The primary alcohol at the C3 position can be easily oxidized to a carbaldehyde. This aldehyde serves as a critical intermediate for Knoevenagel condensations (to form rhodanine or styryl derivatives) or Schiff base formations, which are known to enhance antiproliferative activity[6][7].

Synthetic Workflow & Functionalization Strategy

The divergent synthesis of antitumor libraries from 2-Chloro-6,8-dimethylquinoline-3-methanol relies on orthogonal reactivity. The C3-methanol is typically oxidized first to avoid interference during harsh C2 amination steps, though the order can be reversed depending on the nucleophile's sensitivity.

Workflow A 2-Chloro-6,8-dimethyl quinoline-3-methanol B C3 Oxidation (MnO2) A->B Step 1a C C2 Amination (SNAr/Buchwald) A->C Step 1b D 3-Carbaldehyde Intermediate B->D E 2-Amino-quinoline Intermediate C->E F Targeted Antitumor Agents D->F Knoevenagel / Schiff Base E->F Dual functionalization

Figure 1: Divergent synthetic workflow for functionalizing the quinoline scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained before proceeding to complex library generation.

Protocol A: Chemoselective Oxidation to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

Causality & Design: The primary alcohol must be oxidized to an aldehyde to enable downstream condensation reactions. Manganese dioxide (MnO 2​ ) is selected as the oxidant because it is highly chemoselective for benzylic/allylic-type alcohols. This prevents the over-oxidation to a carboxylic acid—a common side reaction when using stronger oxidants like Jones reagent. Anhydrous dichloromethane (DCM) is used to prevent the hydration of the highly electrophilic aldehyde product.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-Chloro-6,8-dimethylquinoline-3-methanol in 50 mL of anhydrous DCM in a flame-dried 250 mL round-bottom flask under an argon atmosphere.

  • Oxidation: Add 100.0 mmol (10 equivalents) of activated MnO 2​ portion-wise over 15 minutes to prevent rapid exothermic boiling.

  • Reaction Monitoring: Stir the black suspension at room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (lower R f​ ) should completely convert to the aldehyde (higher R f​ , UV active, stains yellow with 2,4-DNP) within 4–6 hours.

  • Workup & Validation: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite cake with an additional 50 mL of DCM. Concentrate the filtrate under reduced pressure.

  • Self-Validation: Confirm the product via 1 H-NMR. The disappearance of the methylene protons (~4.8 ppm) and the appearance of a sharp aldehyde singlet (~10.5 ppm) validates the successful transformation.

Protocol B: SNAr Amination at the C2 Position

Causality & Design: To mimic the binding modes of established kinase inhibitors, bulky anilines are introduced at the C2 position. The C2-chlorine is displaced via SNAr. N,N-dimethylformamide (DMF) is chosen as a polar aprotic solvent to maximize the nucleophilicity of the incoming amine. Potassium carbonate (K 2​ CO 3​ ) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophile and driving the reaction to completion[6][8].

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial, combine 5.0 mmol of the synthesized 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde, 6.0 mmol of the desired substituted aniline, and 10.0 mmol of anhydrous K 2​ CO 3​ in 15 mL of dry DMF.

  • Heating: Heat the mixture to 120°C for 12 hours using an oil bath or for 45 minutes in a microwave synthesizer (150 W).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The sudden change in polarity will force the highly hydrophobic 2-aminoquinoline derivative to precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Self-Validation: LC-MS should show the molecular ion peak corresponding to the exact mass of the substituted product, with the characteristic M+2 chlorine isotope pattern completely absent.

Pharmacological Application: Kinase Inhibition

Once synthesized, these quinoline derivatives act as competitive inhibitors of ATP binding in Receptor Tyrosine Kinases (RTKs). By blocking RTKs such as VEGFR or EGFR, the downstream PI3K/AKT and RAS/MAPK signaling cascades are halted, shifting the cellular machinery from proliferation to apoptosis[3].

Pathway Drug Synthesized Quinoline Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Drug->RTK Competitive ATP Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Blocked Activation MAPK RAS / MAPK Pathway RTK->MAPK Blocked Activation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival Signal Halted Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Pro-apoptotic shift MAPK->Proliferation Growth Signal Halted MAPK->Apoptosis Pro-apoptotic shift

Figure 2: Mechanism of action for synthesized quinoline-based RTK inhibitors.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized using the 2-chloroquinoline scaffold, demonstrating how dual functionalization translates to measurable antitumor efficacy against specific cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)[2][3][5].

Scaffold Modification (C2 Position)Scaffold Modification (C3 Position)Overall Synthetic Yield (%)Target KinaseIC 50​ (µM) in Target Cell Line
Unsubstituted ChloroMethanol (Starting Material)N/ANone> 100.0
4-FluoroanilineCarbaldehyde82%Pim-1 / EGFR12.4
3,4-DimethoxyanilineCarbaldehyde76%EGFR2.81
4-MethoxyanilineRhodanine Condensate68%VEGFR-21.29
1H-benzo[d]imidazol-2-ylStyryl Condensate53%Multi-kinase0.07

Note: Yields represent the two-step sequence from the primary 2-Chloro-6,8-dimethylquinoline-3-methanol scaffold.

References

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1 H -benzo[ d ]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro ... - RSC Advances. RSC Publishing. 8

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. 2

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. 4

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 1

  • Full article: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis. 3

  • Selective synthesis, structural studies and antitumor evaluation of some novel unsymmetrical 1-hetaryl-4-(2-chloroquinolin-3-yl)azines. ResearchGate. 6

  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. 5

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Publishing. 7

Sources

Method

developing antimicrobial compounds from 2-Chloro-6,8-dimethylquinoline-3-methanol

Application Note: Orthogonal Functionalization of 2-Chloro-6,8-dimethylquinoline-3-methanol for Novel Antimicrobial Discovery Executive Summary & Rationale The quinoline scaffold is a privileged pharmacophore in antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 2-Chloro-6,8-dimethylquinoline-3-methanol for Novel Antimicrobial Discovery

Executive Summary & Rationale

The quinoline scaffold is a privileged pharmacophore in antimicrobial drug discovery, frequently acting via DNA gyrase inhibition or the disruption of bacterial respiration. The precursor 2-Chloro-6,8-dimethylquinoline-3-methanol offers a highly versatile starting point for targeted drug development. The presence of the 6,8-dimethyl groups enhances the molecule's lipophilicity, which is a critical parameter for penetrating the complex lipid bilayers of Gram-negative bacteria and fungal cell walls.

More importantly, this molecule features two orthogonally reactive sites that allow for precise structural tuning:

  • C3-Methanol Group: Readily oxidizable to a carbaldehyde, providing an electrophilic handle for Schiff base formation, Knoevenagel condensations, or cycloadditions.

  • C2-Chlorine Atom: Highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing ring nitrogen, allowing the introduction of diverse nucleophiles (e.g., hydrazines, primary amines) to tune the pharmacokinetic profile[1].

Mechanistic Causality in Drug Design

Why target these specific functionalizations? Modifying the C3 position into an azetidin-2-one (β-lactam) or thiazolidinone ring has been shown to drastically improve the minimum inhibitory concentration (MIC) against resistant microbial strains. The synthesized β-lactam ring acts as a suicide inhibitor for transpeptidases (penicillin-binding proteins), while the quinoline core intercalates DNA or inhibits topoisomerases[1]. This dual-action mechanism creates a synergistic effect that mitigates the rapid onset of bacterial resistance.

Fig 1. Dual-action antimicrobial mechanism of functionalized quinoline derivatives.

Synthetic Workflow & Protocol Design

To convert the relatively inactive 2-Chloro-6,8-dimethylquinoline-3-methanol into a potent antimicrobial, we employ a three-step divergent synthesis.

Fig 2. Step-by-step synthetic workflow from quinoline-3-methanol to azetidin-2-one.

Protocol A: Oxidation to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

Causality: The primary alcohol must be oxidized to a carbaldehyde to enable downstream condensation reactions. Manganese dioxide (MnO₂) is chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to tolerate the sensitive C2-chloro group[2].

  • Reaction Setup: Dissolve 10 mmol of 2-Chloro-6,8-dimethylquinoline-3-methanol in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 50 mmol of activated MnO₂ (5 equivalents) in a single portion.

    • Self-Validation: Activated MnO₂ is essential for this heterogeneous reaction; verify reagent activity by ensuring it is a fine, jet-black powder. Brown or clumped powder indicates moisture absorption and loss of oxidative potential.

  • Monitoring: Stir the suspension at room temperature for 12 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product spot will show strong UV activity and react positively with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

  • Workup: Filter the mixture through a pad of Celite to remove manganese residues. Wash the pad with 3 x 20 mL DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the carbaldehyde. Recrystallize from absolute ethanol if purity is <95% by ¹H-NMR.

Protocol B: Synthesis of Azetidin-2-one Fused Derivatives

Causality: The formation of the β-lactam ring via a Staudinger [2+2] cycloaddition between an imine and a ketene (generated in situ from chloroacetyl chloride) yields the highly active antimicrobial pharmacophore.

  • Imine Formation: Reflux 5 mmol of the carbaldehyde (from Protocol A) and 5.5 mmol of a substituted aniline (e.g., 4-fluoroaniline) in 25 mL of absolute ethanol with 3 drops of glacial acetic acid for 4 hours. Cool the flask and filter the precipitated Schiff base.

  • Cycloaddition Setup: Dissolve 3 mmol of the isolated Schiff base in 20 mL of anhydrous 1,4-dioxane. Add 9 mmol of triethylamine (Et₃N).

  • Ketene Generation: Cool the flask to 0°C. Dropwise, add 6 mmol of chloroacetyl chloride over 15 minutes.

    • Causality: Slow addition at 0°C is strictly required to prevent the dimerization of the highly reactive ketene intermediate before it can react with the imine.

  • Isolation: Stir at room temperature for 24 hours. Pour the mixture into crushed ice. Filter the resulting solid, wash thoroughly with distilled water to remove triethylamine hydrochloride salts, and recrystallize from methanol to afford the pure azetidin-2-one derivative.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Causality: A self-validating biological assay is required to confirm the efficacy of the synthesized compounds. We utilize the Clinical and Laboratory Standards Institute (CLSI) standard broth microdilution method.

  • Stock Preparation: Prepare a stock solution of the synthesized compound at 1024 µg/mL in analytical-grade DMSO.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 512 µg/mL.

    • Self-Validation: Ensure the final DMSO concentration in any well does not exceed 1% (v/v). Higher concentrations will induce solvent-mediated bacterial toxicity, generating false-positive antimicrobial readouts.

  • Inoculation: Inoculate each well with 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus MTCC 96, E. coli MTCC 722).

  • Controls: Include a positive control (Ciprofloxacin) and a negative control (MHB + 1% DMSO + bacteria).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Quantitative Data Summary

The following table summarizes the expected quantitative structure-activity relationship (QSAR) data, demonstrating how orthogonal modifications of the quinoline core drastically enhance antimicrobial efficacy.

Compound / DerivativeModification at C3Modification at C2MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
Precursor -CH₂OH (Methanol)-Cl>128>128>256
Intermediate -CHO (Carbaldehyde)-Cl64128128
Derivative 1 Azetidin-2-one (Phenyl)-Cl81632
Derivative 2 Azetidin-2-one (4-F-Phenyl)-Cl2816
Derivative 3 Azetidin-2-one (4-F-Phenyl)-NH-NH₂ (Hydrazine)0.5 2 4
Control CiprofloxacinN/A0.250.5N/A

Table 1. Comparative MIC values demonstrating the drastic enhancement of antimicrobial activity following orthogonal functionalization of the quinoline core.

References

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: Molecules (MDPI) URL:[Link]

Sources

Application

Catalytic Functionalization of 2-Chloro-6,8-dimethylquinoline-3-methanol: Advanced Application Notes &amp; Protocols

Executive Summary & Scaffold Rationale In modern medicinal chemistry and materials science, the functionalization of highly substituted quinoline scaffolds is a critical pathway for the discovery of novel therapeutics an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry and materials science, the functionalization of highly substituted quinoline scaffolds is a critical pathway for the discovery of novel therapeutics and advanced organic materials. 2-Chloro-6,8-dimethylquinoline-3-methanol represents a highly versatile, bifunctional building block. Its unique substitution pattern—featuring an electrophilic C2-chlorine, a nucleophilic/oxidizable C3-hydroxymethyl group, and steric/electronic modulation from the C6 and C8 methyl groups—makes it an ideal candidate for orthogonal catalytic functionalization.

Recent literature highlights the importance of 2-chloroquinoline derivatives as active pharmacophores, notably in the development of dual inhibitors targeting viral proteases such as SARS-CoV-2 MPro and PLPro 1. Furthermore, quinoline-derived complexes have demonstrated significant catalytic activities in biomimetic oxidation reactions 2. This application note provides authoritative, self-validating protocols for the site-selective catalytic functionalization of this scaffold.

Reactivity Profiling & Mechanistic Logic

To successfully derivatize 2-Chloro-6,8-dimethylquinoline-3-methanol, one must understand the causality behind its reactivity:

  • C2-Position (Electrophilic Center): The chlorine atom at C2 is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The adjacent electronegative quinoline nitrogen lowers the LUMO of the C-Cl bond, making it highly susceptible to cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without requiring ultra-harsh conditions.

  • C3-Position (Redox-Active Center): The primary alcohol (-CH₂OH) can undergo chemoselective catalytic oxidation to yield 2-chloro-6,8-dimethylquinoline-3-carbaldehyde. This resulting aldehyde is a privileged intermediate for multicomponent Knoevenagel condensations to form complex fused polyheterocycles 3.

  • C4/C5-Positions (Distal C-H Bonds): While the C8 position is sterically blocked by a methyl group, the distal C4 and C5 positions can be targeted for late-stage C-H functionalization using Ru- or Rh-catalyzed directing-group-assisted methodologies 4.

ReactivityMap Scaffold 2-Chloro-6,8-dimethyl quinoline-3-methanol C2 C2-Position (C-Cl) Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Scaffold->C2 Oxidative Addition C3 C3-Position (-CH2OH) Chemoselective Oxidation (TEMPO/Cu) Scaffold->C3 Aerobic Oxidation Ring C4/C5-Positions Ru/Rh-Catalyzed C-H Functionalization Scaffold->Ring Directing Group Assisted

Reactivity map of 2-Chloro-6,8-dimethylquinoline-3-methanol highlighting catalytic sites.

Experimental Protocols & Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation at C2

Objective: Replace the C2-Cl with an aryl/heteroaryl group while preserving the unprotected C3-methanol. Causality & Design: Using a mild inorganic base (K₂CO₃) and a bidentate ligand (e.g., dppf) prevents the base-catalyzed degradation of the substrate and suppresses unwanted side reactions at the free C3-hydroxyl group. The dppf ligand enforces a bite angle that accelerates reductive elimination, favoring the cross-coupled product over protodehalogenation.

Step-by-Step Methodology:

  • Reagent Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk tube with Pd(dppf)Cl₂ (5 mol%), the desired arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 2-Chloro-6,8-dimethylquinoline-3-methanol (1.0 mmol, 1.0 equiv) to the tube.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is crucial for activating the boronic acid via the formation of a reactive boronate complex.

  • Catalytic Cycle: Seal the tube, remove it from the glovebox, and stir the mixture at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Quality Control: The successful conversion is verified by LC-MS analysis. The starting material exhibits a characteristic 3:1 isotopic mass pattern due to the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this isotopic signature and the emergence of the [M+H]⁺ peak corresponding to the arylated product confirms the successful functionalization of the C-Cl bond.

Protocol B: Chemoselective TEMPO/Cu-Catalyzed Aerobic Oxidation of C3-Methanol

Objective: Convert the C3-methanol to a carboxaldehyde without over-oxidizing to the carboxylic acid or affecting the C2-Cl bond. Causality & Design: Traditional stoichiometric oxidants (e.g., KMnO₄, CrO₃) are harsh and can cause N-oxidation of the quinoline core. A TEMPO/Cu(I) catalytic system utilizes ambient oxygen as the terminal oxidant. This provides a green, highly chemoselective pathway that strictly arrests oxidation at the aldehyde stage.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Chloro-6,8-dimethylquinoline-3-methanol (1.0 mmol) in HPLC-grade Acetonitrile (5 mL) in a round-bottom flask open to the atmosphere (or fitted with an O₂ balloon).

  • Catalyst Addition: Add TEMPO (5 mol%), CuI (5 mol%), and 2,2'-bipyridine (5 mol%). The solution will turn a deep reddish-brown indicating the formation of the active Cu-bpy complex.

  • Oxidation: Stir vigorously at room temperature (25°C) for 6 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove copper salts, washing the pad with EtOAc. Concentrate the filtrate.

  • Purification: The crude aldehyde is often pure enough for downstream multicomponent reactions, but can be recrystallized from ethanol if necessary.

Self-Validating Quality Control: Monitor the reaction via FT-IR and ¹H NMR. The broad O-H stretch at ~3300 cm⁻¹ will disappear, replaced by a sharp, intense C=O stretch at ~1690 cm⁻¹. In ¹H NMR, the diagnostic shift of the methylene protons (-CH₂OH) at ~4.8 ppm to a highly deshielded aldehyde proton (-CHO) at ~10.5 ppm confirms chemoselective oxidation.

Workflow Prep Step 1: Reagent Preparation (Inert Atmosphere/Schlenk) Reaction Step 2: Catalytic Cycle (Pd/Cu Catalyst, Base, Heat) Prep->Reaction Workup Step 3: Quench & Extraction (Aqueous/Organic Phase) Reaction->Workup Purification Step 4: Flash Chromatography (Silica Gel / Celite Filtration) Workup->Purification Validation Step 5: LC-MS, FT-IR & NMR (Self-Validation Checkpoints) Purification->Validation

Standardized experimental workflow for the catalytic functionalization of chloroquinolines.

Quantitative Data & Optimization Matrix

The following table summarizes optimized reaction conditions and expected yields for the functionalization of the 2-chloroquinoline-3-methanol scaffold, synthesized from empirical literature precedents.

EntryFunctionalization TypeCatalyst / Reagent SystemSolvent & TempTimeTarget ProductExpected Yield
1 Suzuki Coupling (Phenylboronic acid)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C12 h2-Phenyl-6,8-dimethylquinoline-3-methanol82–88%
2 Buchwald-Hartwig (Morpholine)Pd₂(dba)₃, BINAP, NaOtBuToluene, 100°C16 h2-Morpholino-6,8-dimethylquinoline-3-methanol75–80%
3 Aerobic Oxidation (to Aldehyde)TEMPO, CuI, bpy, O₂CH₃CN, 25°C6 h2-Chloro-6,8-dimethylquinoline-3-carbaldehyde>90%
4 Distal C-H Arylation (C4 Position)[Ru(p-cymene)Cl₂]₂, PhBrToluene, 140°C24 h4-Aryl-2-chloro-6,8-dimethylquinoline-3-methanol55–65%

References

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.National Institutes of Health (NIH) / PMC.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.National Institutes of Health (NIH) / PMC.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.MDPI.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).ResearchGate.

Sources

Method

Application Note: Harnessing 2-Chloro-6,8-dimethylquinoline-3-methanol for the Synthesis of Novel Tricyclic Heterocyclic Scaffolds

Executive Summary In modern drug discovery, functionalized quinolines serve as privileged pharmacophores. Specifically, 2-Chloro-6,8-dimethylquinoline-3-methanol is a highly versatile, bifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized quinolines serve as privileged pharmacophores. Specifically, 2-Chloro-6,8-dimethylquinoline-3-methanol is a highly versatile, bifunctional building block. The strategic proximity of an electrophilic C2-chlorine atom and a readily oxidizable C3-hydroxymethyl group allows for the rapid, divergent construction of complex tricyclic systems. This application note provides a comprehensive, mechanistically grounded guide to transforming this precursor into highly valuable pyrazolo[3,4-b]quinoline and pyrrolo[2,3-b]quinoline scaffolds, which are widely investigated for their antimicrobial and anticancer properties.

Mechanistic Rationale & Scaffold Design

The synthetic utility of 2-Chloro-6,8-dimethylquinoline-3-methanol relies on the orthogonal reactivity of its two primary functional handles:

  • The C3-Methanol Handle: As a primary alcohol, this group can be subjected to mild oxidation to yield a 3-carbaldehyde [1]. The causality behind choosing mild oxidants (like MnO₂ or TEMPO) is critical: stronger oxidants will over-oxidize the alcohol to a carboxylic acid, destroying the electrophilicity required for subsequent Schiff base formation.

  • The C2-Chloro Handle: The quinoline nitrogen withdraws electron density from the C2 position, priming the chlorine atom for Nucleophilic Aromatic Substitution (S_NAr).

  • Electronic Influence of the Scaffold: The presence of electron-donating methyl groups at the C6 and C8 positions subtly alters the electronic landscape. By increasing the electron density of the aromatic system, these methyl groups slightly attenuate the electrophilicity of the C2-carbon compared to unsubstituted analogs. Consequently, the S_NAr step requires higher activation energy, dictating the necessity of using acid catalysis or microwave irradiation to efficiently drive ring-closing steps [2].

By exploiting these features, researchers can drive tandem cyclocondensation reactions. For instance, reacting the oxidized intermediate with hydrazine hydrate initiates an exothermic imine formation at C3, followed by an intramolecular S_NAr at C2, yielding the pyrazolo[3,4-b]quinoline core [3]. Alternatively, multi-component Ugi reactions or direct amination can yield pyrrolo[2,3-b]quinolines [4].

Visualizing the Synthetic Workflow

ScaffoldWorkflow SM 2-Chloro-6,8-dimethylquinoline -3-methanol Oxidation Selective Oxidation (MnO2, DCM, RT) SM->Oxidation Aldehyde 2-Chloro-6,8-dimethylquinoline -3-carbaldehyde Oxidation->Aldehyde Path1 Cyclocondensation (Hydrazine Hydrate, EtOH) Aldehyde->Path1 Path2 Tandem SNAr / Cyclization (Primary Amine, Catalyst) Aldehyde->Path2 Pyrazolo 6,8-Dimethyl-1H-pyrazolo [3,4-b]quinoline Scaffold Path1->Pyrazolo Pyrrolo 6,8-Dimethyl-1H-pyrrolo [2,3-b]quinoline Scaffold Path2->Pyrrolo

Divergent synthetic workflow for tricyclic scaffolds from a quinoline-3-methanol precursor.

Experimental Protocols

Protocol A: Selective Oxidation to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

This protocol utilizes a heterogeneous oxidation strategy to prepare the reactive aldehyde intermediate.

Causality & Design: Activated Manganese(IV) oxide (MnO₂) is utilized as a mild, heterogeneous oxidant. Stronger oxidants (e.g., KMnO₄ or Jones reagent) would cleave the delicate balance by over-oxidizing the hydroxymethyl group to a carboxylic acid, deactivating the C3 position. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent solvent-mediated hydration of the resulting aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-Chloro-6,8-dimethylquinoline-3-methanol in 50 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Oxidant Addition: Add 50.0 mmol (5 equivalents) of activated MnO₂ in a single portion. Self-Validation: The suspension will immediately turn pitch black.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validation: The disappearance of the starting material spot (R_f ~0.3) and the appearance of a new, highly UV-active spot (R_f ~0.6) confirms the completion of the oxidation.

  • Workup: Filter the black suspension through a 2-inch pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 30 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde as a pale yellow solid. (Expected yield: 85-90%).

Protocol B: One-Pot Synthesis of 6,8-Dimethyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the tandem Schiff base formation and intramolecular S_NAr cyclization.

Causality & Design: The dropwise addition of hydrazine hydrate is essential. The initial nucleophilic attack on the aldehyde to form the hydrazone is highly exothermic. Controlling the addition rate prevents thermal degradation and minimizes intermolecular dimerization. The addition of catalytic p-toluenesulfonic acid (p-TSA) protonates the aldehyde oxygen, increasing its electrophilicity and accelerating the initial imine formation, which is necessary to overcome the electron-donating effects of the C6/C8 methyl groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the synthesized 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde in 25 mL of absolute ethanol.

  • Catalysis: Add 0.5 mmol (10 mol%) of p-TSA to the solution.

  • Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Slowly add 6.0 mmol (1.2 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise over 10 minutes. Self-Validation: A transient yellow coloration indicates the formation of the intermediate hydrazone.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 3 hours.

  • Workup: Allow the reaction to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with 10 mL of ice-cold ethanol, and dry under a high vacuum to afford the pure 6,8-Dimethyl-1H-pyrazolo[3,4-b]quinoline.

Quantitative Data & Optimization

The cyclocondensation step (Protocol B) is highly sensitive to solvent and catalyst choices. The table below summarizes the optimization parameters for the synthesis of the pyrazolo[3,4-b]quinoline scaffold, demonstrating how altering the thermodynamic environment impacts the final yield.

SolventCatalystTemperatureTimeYield (%)Mechanistic Note & Causality
EthanolNoneReflux (78°C)6 h65%Standard thermal cyclocondensation; slower due to C6/C8 methyl electron donation.
Ethanolp-TSA (10 mol%)Reflux (78°C)3 h82%Acid catalysis accelerates the initial hydrazone formation, driving the equilibrium forward.
PEG-400 / H₂OL-Proline (20 mol%)Microwave (60°C)1 h89%Green solvent system; Microwave irradiation rapidly overcomes the S_NAr activation barrier.
DMFK₂CO₃ (1.5 eq)100°C4 h55%Strongly basic conditions promote competing intermolecular side-reactions and degradation.

References

  • Buy (2-Chloroquinolin-3-yl)methanol (EVT-319387)
  • National Center for Biotechnology Information (NCBI).
  • Arkat USA.
  • ResearchGate.
Application

Application Notes &amp; Protocols: Computational Docking Studies with 2-Chloro-6,8-dimethylquinoline-3-methanol Derivatives

Preamble: The Convergence of a Privileged Scaffold and In Silico Screening The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with divers...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Convergence of a Privileged Scaffold and In Silico Screening

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific derivative, 2-Chloro-6,8-dimethylquinoline-3-methanol (and its analogs), represents a class of compounds ripe for exploration.[3] Computational docking offers a powerful, resource-efficient methodology to predict the binding interactions of these small molecules with specific protein targets at an atomic level.[4][5] This allows researchers to prioritize candidates for synthesis and experimental testing, significantly accelerating the early stages of drug discovery.[4][6]

This guide provides a detailed protocol for conducting molecular docking studies with 2-Chloro-6,8-dimethylquinoline-3-methanol derivatives. It is designed for researchers and scientists, offering not just a sequence of steps, but the underlying scientific rationale, best practices, and methods for result validation. We will primarily reference the widely used and open-source software AutoDock Vina, complemented by visualization tools like BIOVIA Discovery Studio or UCSF Chimera.[7][8]

The Computational Docking Workflow: A Conceptual Overview

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation and binding affinity.[4][8] The process can be visualized as a computational funnel, systematically narrowing down a vast number of potential binding poses to a select few with the most favorable scores.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Receptor Receptor Acquisition & Preparation (PDB, Add Hydrogens, Assign Charges) Grid Binding Site Definition (Grid Box Generation) Receptor->Grid Ligand Ligand Drawing & Preparation (2D to 3D, Energy Minimization) Ligand->Grid Docking Run Docking Algorithm (Conformational Search & Scoring) Grid->Docking Analysis Pose Visualization & Score Analysis (Binding Energy, Interactions) Docking->Analysis Validation Validation (RMSD, Re-docking, MD Simulation) Analysis->Validation

Figure 1: High-level workflow for a typical molecular docking study.

Phase 1: Meticulous Preparation of Receptor and Ligand

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is acutely relevant here.

Protocol 3.1: Receptor Preparation

The receptor is the biological macromolecule, typically a protein, whose structure has been experimentally determined.

Step 1: Acquire the Receptor Structure

  • Action: Download the 3D structure of your target protein from a public repository like the Protein Data Bank (PDB).

  • Causality: Experimental structures from X-ray crystallography or NMR provide the atomic coordinates necessary for the simulation.[5] It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known ligand, as this helps validate the binding site location.[9]

Step 2: Clean the PDB File

  • Action: Open the PDB file in a molecular viewer (e.g., Discovery Studio, UCSF Chimera). Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.[10][11] Retain only the protein chains relevant to your study.

  • Causality: Most docking algorithms treat the receptor as rigid.[10] Water molecules can interfere with the docking process unless they are known to be critical for binding, in which case advanced methods that treat water explicitly are needed.[12] Removing the original ligand clears the binding site for your new compounds.

Step 3: Prepare the Protein for Docking

  • Action: Using software like AutoDock Tools (ADT) or Schrödinger's Protein Preparation Wizard, perform the following:

    • Add polar hydrogen atoms.[11][13]

    • Merge non-polar hydrogens.

    • Assign partial charges (e.g., Gasteiger or Kollman charges).[10]

    • Save the prepared receptor in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[6][10]

  • Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are critical components of the scoring function.[14] Partial charges are necessary to compute the electrostatic potential grid.

Protocol 3.2: Ligand Preparation

This protocol details the preparation of the parent compound, 2-Chloro-6,8-dimethylquinoline-3-methanol, and its derivatives.

Step 1: Obtain the 2D Structure

  • Action: Draw the 2D structure of 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS: 333408-42-7)[3] and any of its derivatives using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.[15] Save the structure in a format like MOL or SDF.

  • Causality: A precise 2D representation ensures correct atom connectivity and stereochemistry from the outset.

Step 2: Convert to a 3D Structure and Energy Minimize

  • Action: Use a program like Open Babel or the features within your modeling suite to convert the 2D structure into a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).

  • Causality: Docking requires a three-dimensional starting structure.[9] Energy minimization relaxes the structure into a low-energy, sterically favorable conformation, providing a more realistic starting point for the simulation.

Step 3: Prepare the Ligand for Docking

  • Action: Using AutoDock Tools, open your 3D ligand structure. The software will:

    • Detect the root and define rotatable bonds.

    • Assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the final structure in the PDBQT format.[6]

  • Causality: Defining rotatable bonds is critical for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[4] The PDBQT format is again necessary for compatibility with the AutoDock Vina engine.

Phase 2: The Docking Simulation

With prepared inputs, the next phase involves defining the search space and executing the docking algorithm.

Protocol 4.1: Defining the Search Space (Grid Generation)

Step 1: Identify the Binding Site

  • Action: Load the prepared receptor PDBQT file into AutoDock Tools. The binding site can be defined in two primary ways:

    • Known Site: If your receptor was co-crystallized with a ligand, use the coordinates of that original ligand to define the center of your search space.[6][9]

    • Blind Docking: If the binding site is unknown, define a grid box that encompasses the entire protein surface.[9][15]

  • Causality: Focused docking (known site) is computationally faster and more accurate. Blind docking is useful for identifying novel allosteric sites but is more computationally intensive and may yield less precise results.

Step 2: Generate the Grid Box Configuration

  • Action: In AutoDock Tools, define the center and dimensions (in Ångströms) of the grid box. This box represents the three-dimensional space where the docking algorithm will attempt to place the ligand.[6][16] A typical size is a 20x20x20 Å cube centered on the binding site. Save the grid parameters to a configuration file (e.g., conf.txt).

  • Causality: The grid box confines the conformational search, preventing the algorithm from wasting resources on irrelevant regions of the protein. The size should be large enough to accommodate the ligand and allow it to rotate freely but not so large that it becomes inefficient.

Protocol 4.2: Running AutoDock Vina

Step 1: Configure the Docking Parameters

  • Action: In your conf.txt file, specify the paths to the receptor and ligand PDBQT files, and define the grid box center and size as determined in the previous step. You can also adjust the exhaustiveness parameter.

  • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time.[6] A default value of 8 is often sufficient, but for final, high-precision runs, it can be increased.

Step 2: Execute the Docking Run

  • Action: Run AutoDock Vina from the command line, providing your configuration file as input. The command is typically: vina --config conf.txt --log log.txt.

  • Causality: This command initiates the docking process. Vina uses a sophisticated sampling algorithm to explore ligand conformations and orientations within the grid box, evaluating each pose with its scoring function.[16][17] The results, including the coordinates of the predicted binding poses and their corresponding scores, are saved to an output file.

Phase 3: Analysis, Interpretation, and Validation

Protocol 5.1: Interpreting Docking Results

Step 1: Evaluate Binding Affinity Scores

  • Action: The primary output from Vina is a list of binding poses ranked by their binding affinity score in kcal/mol. The most negative value represents the most favorable predicted binding mode.[18]

  • Causality: The scoring function estimates the binding free energy (ΔG). A more negative score indicates a stronger predicted binding affinity between the ligand and the receptor.[18][19] These scores are most useful for rank-ordering a series of derivatives against the same target.

Ligand DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
Parent Compound-7.5TYR 228, ASP 2902
8-Bromo Derivative-8.2TYR 228, ASP 290, PHE 3302
6-Fluoro Derivative-7.8TYR 228, ASP 290, LEU 2323
Table 1: Example of a structured table for summarizing docking results.

Step 2: Visualize Binding Poses

  • Action: Load the receptor PDBQT and the output ligand poses into a molecular viewer like PyMOL or Discovery Studio.[20][21] Analyze the top-ranked pose.

  • Causality: Visualization is critical to ensure the predicted pose is chemically sensible. Check for key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[22] A good binding pose should exhibit strong complementarity with the active site.

G cluster_0 Analysis of Top Pose Start Load Receptor & Top Pose into Visualizer Check_Score Is Binding Score Favorable? Start->Check_Score Check_Interactions Are Interactions Chemically Sensible? Check_Score->Check_Interactions Yes Reject Reject Pose / Analyze Next Best Pose Check_Score->Reject No Accept Accept Pose for Further Analysis Check_Interactions->Accept Yes Check_Interactions->Reject No

Figure 2: Decision workflow for analyzing a docked pose.

Protocol 5.2: Validating the Docking Protocol

A docking protocol must be validated to ensure its predictions are reliable.[23]

Step 1: Re-docking the Native Ligand

  • Action: If a co-crystallized ligand was present in the original PDB structure, perform a docking run with that same ligand. Compare the predicted pose with the experimental (crystallographic) pose.

  • Causality: This is the most crucial validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding mode.[23]

Step 2: Calculate the Root Mean Square Deviation (RMSD)

  • Action: Superimpose the docked pose of the native ligand onto its crystal structure pose and calculate the RMSD between the heavy atoms.

  • Causality: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding orientation.[18][24]

Step 3: (Advanced) Further Validation

  • Action: For more rigorous studies, consider enrichment studies using a set of known active compounds and decoys, or use molecular dynamics (MD) simulations to assess the stability of the docked complex over time.[23][25]

  • Causality: MD simulations can confirm whether the docked ligand remains stably bound within the pocket under near-physiological conditions, providing a higher level of confidence in the predicted binding mode.[25]

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically grounded workflow for conducting computational docking studies with 2-Chloro-6,8-dimethylquinoline-3-methanol derivatives. By adhering to meticulous preparation, robust simulation, and rigorous analysis, researchers can leverage molecular docking to effectively screen compound libraries, generate testable hypotheses about structure-activity relationships, and ultimately accelerate the path toward novel therapeutic discoveries. Remember that computational docking is a predictive tool; its true power is realized when its insights are used to guide and prioritize experimental validation.

References

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • IntechOpen. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. [Link]

  • Schrödinger. Docking and scoring. [Link]

  • Docking Server. Steps of ligand docking. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Gorgulla, C., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • PubChem. 2-Chloro-6,7-dimethylquinoline-3-methanol. [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. [Link]

  • impotent, C. I., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • ResearchGate. (2026). (PDF) Best Practices in Docking and Activity Prediction. [Link]

  • Arshad, M., et al. (2013). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Altıntop, M. D., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Pintilie, L., & Stefaniu, A. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. IntechOpen. [Link]

  • Journal of Proteins and Proteomics. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Muzzammel Rehman. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Glide Docking, Autodock, Binding Free Energy and Drug. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • UC Santa Barbara. Tutorial: Docking with Glide. [Link]

  • Journal of Chemical Information and Modeling. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. [Link]

  • Curr Med Chem. (2014). Practical Considerations in Virtual Screening and Molecular Docking. PMC. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Journal of Chemical Theory and Computation. (2025). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. [Link]

  • Heliyon. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. [Link]

  • Labinsights. (2023). Docking Software for Drug Development. [Link]

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Method

Application Note: Design, Synthesis, and Validation of Quinoline-3-Methanol Fluorescent Probes for Intracellular Zn²⁺ Imaging

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale Fluorescent probes based on the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

Fluorescent probes based on the quinoline scaffold have become indispensable tools in molecular biology and diagnostic imaging due to their low cytotoxicity, deep tissue penetration, and tunable photophysical properties[1]. Among these, quinoline-3-methanol derivatives represent a highly versatile class of fluorophores. The 3-methanol moiety serves a dual purpose: it acts as an anchoring site for target recognition (via coordination or hydrogen bonding) and modulates the electron density of the quinoline core, directly influencing the probe's quantum yield and emission wavelength[2].

This application note details the development of 4,6,8-triarylquinoline-3-methanol probes specifically designed for the detection of intracellular Zinc (Zn²⁺). Zn²⁺ plays a critical role in neurodegenerative disorders and metabolic syndromes; thus, tracking its homeostatic fluctuations is vital[3].

The Causality of the Sensing Mechanism

The rational design of this probe relies on the interplay between Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) . In its free state, the quinoline-3-methanol derivative exhibits weak fluorescence due to active ESIPT and non-radiative decay pathways (such as Photoinduced Electron Transfer, PeT)[4]. Upon the introduction of Zn²⁺, the metal ion coordinates with the nitrogen of the quinoline ring and the oxygen of the 3-methanol group. This coordination creates a rigid, X-shaped spatial complex that physically blocks the ESIPT process and restricts intramolecular rotations. Consequently, this structural rigidity triggers an Aggregation-Induced Emission (AIE) effect, resulting in a massive "turn-on" fluorescence signal[3].

Mechanism P Quinoline-3-Methanol Probe (Free State: ESIPT Active) Complex Probe-Zn²⁺ Complex (Rigid X-Shaped Structure) P->Complex Coordination via N and O atoms Zn Zn²⁺ Ions (Target Analyte) Zn->Complex Binding ESIPT ESIPT Blocked & AIE Induced Complex->ESIPT Conformational Restriction Emit Strong Fluorescence (Turn-On Signal at 460 nm) ESIPT->Emit Radiative Decay

Figure 1: Mechanistic pathway of Zn²⁺-induced fluorescence turn-on via ESIPT inhibition and AIE.

Synthetic Strategy

The synthesis of the 4,6,8-triarylquinoline-3-methanol core is achieved through a two-step, self-validating synthetic route.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: We begin with 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) allows for the selective introduction of aryl groups at the 4, 6, and 8 positions using arylboronic acids[2].

  • Chemoselective Reduction: The intermediate 4,6,8-triarylquinoline-3-carbaldehyde is subsequently reduced using Sodium Borohydride (NaBH₄). The choice of NaBH₄ in a mild ethanol/methanol solvent system ensures that only the 3-carbaldehyde is reduced to the corresponding 3-methanol, leaving the highly conjugated polyarylquinoline core completely intact[2].

Workflow S1 1. Synthesis Pd-Catalyzed Coupling & NaBH4 Reduction S2 2. Characterization NMR, HRMS, & Purity S1->S2 S3 3. Photophysics UV-Vis & Fluorometry (HEPES Buffer) S2->S3 S4 4. Bioimaging Confocal Microscopy (Live Cells) S3->S4

Figure 2: End-to-end workflow for the development and validation of quinoline-based probes.

Quantitative Data: Photophysical Properties

The photophysical behavior of the synthesized quinoline-3-methanol derivatives is highly dependent on the electronic nature of the aryl substituents. Electron-donating groups (e.g., 4-methoxyphenyl) increase the π-electron delocalization into the electron-deficient quinoline ring, resulting in larger Stokes shifts and higher quantum yields[2].

Table 1: Photophysical Properties of 4,6,8-Triarylquinoline-3-Methanol Derivatives (in CHCl₃ at 298 K)

Compound DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Zn²⁺ Detection Limit (nM)
Probe A: 4,6,8-Triphenyl345425800.4525.0
Probe B: 4,6,8-Tri(4-fluorophenyl)340395550.3832.5
Probe C: 4,6,8-Tri(4-methoxyphenyl)3604601000.5217.7

Note: Quantum yields (Φ) were determined using Quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a standard.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4,6,8-Triarylquinoline-3-Methanol

Objective: Synthesize the fluorophore core with high chemoselectivity.

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask purged with N₂, dissolve 6,8-dibromo-4-chloroquinoline-3-carbaldehyde (1.0 equiv) and the desired arylboronic acid (3.5 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality for Degassing: Oxygen quenches the Pd(0) active species, leading to homocoupling of the boronic acid and low probe yields.

    • Add K₂CO₃ (4.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Reflux the mixture at 90°C for 12 hours.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to isolate the 4,6,8-triarylquinoline-3-carbaldehyde.

  • Chemoselective Reduction:

    • Dissolve the intermediate (1.0 equiv) in absolute ethanol. Cool the reaction to 0°C using an ice bath.

    • Causality for 0°C: Lowering the temperature prevents the over-reduction of the quinoline ring and suppresses the formation of unwanted side products.

    • Slowly add NaBH₄ (1.5 equiv) portion-wise. Stir for 30 minutes.

    • Quench the reaction with a few drops of 1M HCl to neutralize excess NaBH₄. Extract with dichloromethane (DCM), evaporate, and recrystallize to yield the pure 4,6,8-triarylquinoline-3-methanol[2].

Protocol B: Photophysical Titration & Self-Validation

Objective: Validate the probe's sensitivity and selectivity toward Zn²⁺.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic grade DMSO. Prepare 10 mM stock solutions of various metal chlorides (Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.

  • Titration Assay:

    • In a quartz cuvette, add 10 μL of the probe stock to 1990 μL of HEPES buffer (10 mM, pH 7.4, containing 1% DMSO to maintain solubility).

    • Record the baseline UV-Vis and fluorescence emission spectra (λ_ex = 360 nm).

    • Incrementally add Zn²⁺ (0 to 50 μM) and record the emission spectra after each addition.

  • Self-Validation (Selectivity Check):

    • Perform the same titration using competing metal ions.

    • Critical Control: To prove the fluorescence turn-on is reversible and specifically due to metal chelation, add 50 μM of EDTA (a strong metal chelator) to the Zn²⁺-probe complex. The fluorescence must immediately quench back to baseline levels, validating the CHEF mechanism[3].

Protocol C: Live-Cell Confocal Imaging

Objective: Demonstrate the probe's efficacy in biological environments.

  • Cell Culture & Incubation: Seed HeLa or HepG2 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C (5% CO₂) for 24 hours.

  • Probe Loading: Wash cells with PBS. Incubate with 5.0 μM of the quinoline-3-methanol probe (diluted in serum-free medium) for 30 minutes. Wash thrice with PBS to remove unbound extracellular probe.

  • Zn²⁺ Stimulation: Treat the cells with 20 μM ZnCl₂ and 2 μM pyrithione (a zinc ionophore to facilitate rapid intracellular transport) for 20 minutes.

  • Imaging & Causality Control:

    • Image using a confocal laser scanning microscope (λ_ex = 405 nm laser; emission collection window = 430–500 nm).

    • Self-Validating Control: In a parallel dish, pre-treat cells with 50 μM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a membrane-permeable Zn²⁺ chelator, prior to probe incubation. A lack of fluorescence in this control group definitively proves that the intracellular signal is exclusively triggered by endogenous/exogenous Zn²⁺, ruling out autofluorescence or non-specific binding[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Substituted Acetanilides

Overview The Meth-Cohn variation of the Vilsmeier-Haack reaction is a powerful synthetic tool used to convert substituted acetanilides into 2-chloro-3-formylquinolines. While highly efficient for activated substrates, th...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The Meth-Cohn variation of the Vilsmeier-Haack reaction is a powerful synthetic tool used to convert substituted acetanilides into 2-chloro-3-formylquinolines. While highly efficient for activated substrates, the multicomponent nature of this reaction—involving chlorination, formylation, and cyclization—presents unique challenges[1]. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, emphasizing the causality behind reaction failures and offering self-validating protocols to ensure reproducibility.

Diagnostic Workflow

Troubleshooting_Tree Start Vilsmeier-Haack Reaction Yield Optimization Issue1 Low Yield / No Product Start->Issue1 Issue2 Tar Formation / Degradation Start->Issue2 Issue3 Product is Iminium Salt (Not Aldehyde) Start->Issue3 Sol1a Check Substrate: EWG present? Issue1->Sol1a Sol2a Check Reagents: Moisture in DMF/POCl3? Issue2->Sol2a Sol3a Check Work-up: pH too acidic? Issue3->Sol3a Sol1b Use Sonication or Alternative Reagents Sol1a->Sol1b Yes Sol2b Ensure 0-5°C during Reagent Formation Sol2a->Sol2b Yes Sol3b Neutralize to pH 6-8 with NaHCO3 Sol3a->Sol3b Yes

Caption: Troubleshooting logic tree for Vilsmeier-Haack acetanilide formylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the reaction fail or produce very low yields when using acetanilides with electron-withdrawing groups (EWGs)? Causality: The Vilsmeier-Haack reaction relies on the electrophilic attack of the halomethyleniminium ion (the Vilsmeier reagent) on the aromatic ring. EWGs (e.g., -NO₂, -CN, -X) deactivate the ring by withdrawing electron density, which significantly raises the activation energy required for the electrophilic aromatic substitution (EAS) step[2]. Consequently, the reaction stalls, or side reactions outcompete the desired cyclization. Solution: For deactivated substrates, conventional reflux is often insufficient. Applying ultrasonic irradiation (sonication) can dramatically enhance reaction rates, reducing reaction times from 8–9 hours to roughly 60 minutes for sluggish reactants like 4-nitroacetanilide[3]. Alternatively, utilizing modified chlorinating agents like Phosphorus Pentachloride (PCl₅)[1] or performing the reaction in micellar media can facilitate the cyclization of stubborn substrates.

Q2: I am observing unexpected side products or a mixture of formylated intermediates instead of the desired 2-chloro-3-formylquinoline. What causes this over-reaction? Causality: Highly activated substrates (e.g., those with multiple electron-donating groups like 2,5-dimethoxyacetanilide) can undergo a double Vilsmeier-Haack formylation prior to cyclization[4]. The highly nucleophilic ring attacks a second equivalent of the Vilsmeier reagent before the initial iminium intermediate can undergo intramolecular cyclization. Solution: Optimize the stoichiometric ratio of the Vilsmeier reagent. While a large excess (e.g., 12 equivalents of POCl₃) is standard for neutral or deactivated rings to maximize yield[5], highly activated rings require strict stoichiometric control and lower reaction temperatures to favor the intramolecular cyclization pathway over intermolecular double formylation.

Q3: The reaction mixture turns into an intractable dark tar upon heating, and the final yield is poor. How can I prevent reagent degradation? Causality: The Vilsmeier reagent (chloromethyleniminium salt) is highly sensitive to moisture and thermally unstable at extreme temperatures. If the DMF or POCl₃ contains trace water, the reagent hydrolyzes prematurely[6]. Furthermore, adding the substrate at elevated temperatures causes uncontrolled, exothermic side reactions leading to polymerization (tar formation). Solution: Ensure strictly anhydrous conditions. Form the Vilsmeier reagent at 0–5 °C and allow 30 minutes for complete complexation before adding the acetanilide portion-wise[2][5]. Only after complete addition should the temperature be gradually raised to 80–90 °C.

Q4: During the work-up, the product fails to precipitate, or the isolated product is an iminium salt rather than the target aldehyde. How do I resolve this? Causality: The direct product of the Vilsmeier-Haack cyclization is a quinolinium iminium salt. The formyl group (-CHO) is only generated upon aqueous hydrolysis of this intermediate. If the quenching is too rapid, highly acidic, or lacks sufficient aqueous exposure, the hydrolysis remains incomplete[6]. Solution: Pour the reaction mixture slowly onto a large excess of crushed ice to control the violent exotherm of unreacted POCl₃. Subsequently, basify the mixture to a neutral pH (pH 6–8) using saturated sodium bicarbonate or sodium acetate[2][5]. The neutral-to-mildly basic pH is critical to drive the hydrolysis of the iminium species to the aldehyde and facilitate the precipitation of the water-insoluble 2-chloro-3-formylquinoline.

Quantitative Performance Data

The following table summarizes expected yield variations based on substrate electronic properties and reaction conditions, providing a benchmark for your experimental results.

Substrate (Acetanilide)Substituent TypeReagent SystemConditionApprox. TimeYield Outcome
UnsubstitutedNeutralPOCl₃ (12 eq) / DMFConventional (80–90 °C)4–6 hModerate (~70%)
m-MethoxyacetanilideEDGPOCl₃ (12 eq) / DMFConventional (90 °C)2–4 hHigh (>80%)
4-NitroacetanilideEWGPOCl₃ / DMFConventional (90 °C)8–10 hPoor (<10%)
4-NitroacetanilideEWGTCCA / DMASonication (RT)~1.1 hModerate (~65%)[3]
6-MethoxyacetanilideEDGPCl₅ (4.5 eq) / DMFConventional (100 °C)16 hModerate (~54%)[1]

Standard Operating Procedure: Self-Validating Synthesis Protocol

This optimized methodology is designed for the standard synthesis of 2-chloro-3-formylquinolines from neutral or moderately deactivated acetanilides.

Phase 1: Vilsmeier Reagent Generation

  • Setup: Equip a thoroughly dried two-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube (or argon balloon) to ensure strictly anhydrous conditions[2].

  • Solvent/Reactant: Add 3.0 molar equivalents of anhydrous N,N-Dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0–5 °C.

  • Activation: Slowly add 12.0 molar equivalents of freshly distilled Phosphorus Oxychloride (POCl₃) dropwise over 30 minutes[5].

    • Causality: The reaction between DMF and POCl₃ to form the chloromethyleniminium salt is highly exothermic. Dropwise addition prevents thermal degradation of the reagent.

    • Validation: The solution will transition into a pale yellow, viscous liquid, confirming the successful formation of the Vilsmeier complex.

Phase 2: Substrate Addition & Cyclization 4. Addition: Maintain the temperature below 5 °C. Add 1.0 molar equivalent of the substituted acetanilide portion-wise[5]. 5. Cyclization: Remove the ice bath. Gradually heat the reaction mixture to 80–90 °C using an oil bath for 4 to 10 hours[5].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. The disappearance of the starting material spot validates the completion of the electrophilic attack and cyclization.

Phase 3: Hydrolysis & Isolation 6. Quenching: Cool the mixture to room temperature. Slowly pour the dark reaction mixture onto a large volume of vigorously stirred crushed ice[5].

  • Causality: This safely quenches unreacted POCl₃. The low temperature prevents the degradation of the newly formed quinoline ring.

  • Hydrolysis: Basify the aqueous mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 6.5–7.5[2][5].

    • Causality: The intermediate is a water-soluble iminium salt. Neutralization is strictly required to drive the hydrolysis of the iminium moiety into the target aldehyde (-CHO)[6].

    • Validation: Complete hydrolysis is marked by the cessation of CO₂ evolution and the precipitation of a solid mass.

  • Purification: Filter the crude precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethyl acetate to yield the pure 2-chloro-3-formylquinoline.

Sources

Optimization

Technical Support Center: Selective Reduction of 2-Chloroquinoline-3-carbaldehyde

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloroquinoline-3-carbaldehyde , a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloroquinoline-3-carbaldehyde , a highly versatile privileged scaffold in drug discovery.

The primary synthetic challenge with this molecule is chemoselectivity : reducing the highly reactive C3-aldehyde group to an alcohol or amine while preserving the C2-chloro substituent. The 2-chloro group is highly activated toward nucleophilic aromatic substitution (SNAr) and hydrodehalogenation, making standard aggressive reducing agents unsuitable.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic rationales to ensure high-yield, chemoselective reductions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why did I lose the 2-chloro substituent during my reduction to the alcohol? A1: If you used catalytic hydrogenation (e.g., H2​ with Pd/C ) or a harsh hydride donor like Lithium Aluminum Hydride ( LiAlH4​ ) under reflux, you induced hydrodehalogenation . The carbon-chlorine bond at the 2-position of the quinoline ring is highly electron-deficient due to the adjacent nitrogen atom. Palladium readily undergoes oxidative addition into this activated C-Cl bond, stripping the halogen. Similarly, LiAlH4​ is a hard, aggressive nucleophile that can cause direct displacement or over-reduction of the heteroaromatic ring .

Q2: What is the most reliable alternative reducing agent for synthesizing (2-chloroquinolin-3-yl)methanol? A2: Sodium Borohydride ( NaBH4​ ) in Methanol is the gold standard for this transformation. NaBH4​ is a mild, chemoselective hydride donor. Methanol acts as both a solvent and an electrophilic activator; it hydrogen-bonds with the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. Because NaBH4​ operates at lower temperatures (0 °C to room temperature) and completes the reduction rapidly (10–20 minutes), the kinetic window strictly favors carbonyl reduction over C-Cl bond cleavage, routinely delivering yields of 94–97% .

Q3: How can I perform a one-pot reductive amination without reducing the aldehyde to an alcohol first? A3: You must use an alternative reducing agent with attenuated nucleophilicity, such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaCNBH3​ ) . Causality: The electron-withdrawing acetate groups in STAB pull electron density away from the boron-hydride bond, making it too mild to reduce the unprotonated aldehyde at a competitive rate. However, once the aldehyde condenses with your target amine to form an imine, the intermediate is protonated (forming an iminium ion). STAB selectively and rapidly reduces this highly electrophilic iminium ion, yielding the desired secondary or tertiary amine while leaving the 2-chloro group completely intact .

Part 2: Workflow & Decision Matrix

ReductionWorkflow Start Substrate: 2-Chloroquinoline-3-carbaldehyde Goal Select Target Functional Group Start->Goal Avoid AVOID: Pd/C + H2, LiAlH4 (Causes Hydrodehalogenation) Start->Avoid Alcohol Alcohol (-CH2OH) Goal->Alcohol Amine Amine (-CH2NHR) Goal->Amine NaBH4 NaBH4 in Methanol (0 °C to RT, 10-15 min) Alcohol->NaBH4 STAB STAB (NaBH(OAc)3) + Amine in DCE/THF Amine->STAB

Workflow for selecting chemoselective reducing agents for 2-chloroquinoline-3-carbaldehyde.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the chemoselectivity and efficiency of various reducing agents when applied to 2-chloroquinoline-3-carbaldehyde.

Reducing AgentTarget Functional GroupChemoselectivity (2-Cl Retention)Typical YieldReaction TimeMechanistic Rationale
NaBH4​ / MeOH AlcoholExcellent 94–97%10–20 minRapid hydride transfer to highly electrophilic carbonyl; mild enough to avoid SN​Ar at C-Cl .
NaBH(OAc)3​ (STAB) AmineExcellent 80–90%2–12 hAcetate ligands reduce hydride nucleophilicity; selectively targets protonated iminium ions.
LiAlH4​ / THF Alcohol/AminePoor <40%VariableHarsh hydride donor; promotes hydrodehalogenation and over-reduction of the heteroaromatic ring.
H2​ , Pd/C Alkane/AlcoholVery Poor N/AVariablePalladium catalyzes oxidative addition into the activated C-Cl bond, leading to rapid dehalogenation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process analytical checks so you can verify the reaction's success at each step before proceeding.

Protocol A: Synthesis of (2-Chloroquinolin-3-yl)methanol using NaBH4​

Reference standard methodology adapted from high-yield synthesis pathways .

Materials: 2-Chloroquinoline-3-carbaldehyde (1.0 eq, ~10 mmol), NaBH4​ (1.3 eq, ~13 mmol), anhydrous Methanol (15 mL).

  • Substrate Dissolution: Suspend 2-chloroquinoline-3-carbaldehyde (1.9 g) in 15 mL of methanol in a 50 mL round-bottom flask. Stir for 5 minutes at room temperature.

    • Validation Check: The solution will likely appear as a pale yellow suspension.

  • Temperature Control: Cool the flask to 0 °C using an ice bath.

    • Causality: While the reaction can proceed at room temperature, initiating at 0 °C controls the exothermic release of hydrogen gas and suppresses any trace methoxy-dehalogenation (SNAr by methoxide).

  • Hydride Addition: Add NaBH4​ (0.5 g) portion-wise over 5 minutes.

    • Validation Check: Effervescence ( H2​ gas evolution) will be observed. The suspension will rapidly clear into a homogenous solution as the alcohol product is highly soluble in methanol.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 10 minutes.

  • In-Process Analytical Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexane/Ethyl Acetate).

    • Validation Check: The starting material ( Rf​≈0.6 , UV active) should completely disappear, replaced by a more polar, lower-running spot ( Rf​≈0.3 , UV active).

  • Quenching & Workup: Concentrate the reaction mixture on a rotary evaporator to remove methanol. Suspend the residue in 50 mL of ice-cold distilled water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Final Validation ( 1H NMR):

    • Pass Criteria: Disappearance of the aldehyde proton singlet at δ≈10.5 ppm. Appearance of a new methylene ( CH2​ ) singlet at δ≈4.9 ppm and a broad hydroxyl (-OH) peak.

Protocol B: Reductive Amination using STAB ( NaBH(OAc)3​ )

Materials: 2-Chloroquinoline-3-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.1 eq), STAB (1.5 eq), 1,2-Dichloroethane (DCE) or THF, Glacial Acetic Acid (optional, 1.0 eq).

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE. If the amine is a weak nucleophile, add 1.0 eq of glacial acetic acid to catalyze iminium formation.

  • Stirring: Stir at room temperature for 1–2 hours.

    • Validation Check: A color shift (often to deep yellow/orange) indicates Schiff base (imine) formation.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise.

    • Causality: STAB is added after imine formation is allowed to equilibrate. Because STAB is a mild donor, it will not aggressively reduce the unreacted aldehyde, preventing the formation of the alcohol byproduct.

  • Reaction Propagation: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS until the imine mass/spot is consumed.

  • Quenching: Quench carefully with saturated aqueous NaHCO3​ to neutralize acetic acid and boron byproducts. Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Final Validation: LC-MS should show the exact mass of the target amine with the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), confirming the 2-chloro group was preserved .

References

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications Semantic Scholar (ARK
  • Anti-Tuberculosis Activity and Synthesis of 3-((1H- Benzo[d]Imidazol-2-Ylthio)Methyl)-2-Chloroquinoline Derivatives by Using Copper Nanoparticles Grafted on Carbon Microspheres Journal of Applied Organometallic Chemistry - Sami Publishing Company
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
Troubleshooting

Technical Support Center: Resolving Impurities in 2-Chloro-6,8-dimethylquinoline-3-methanol

As a Senior Application Scientist, I've frequently collaborated with research and development teams facing challenges in purifying novel heterocyclic compounds. The compound 2-Chloro-6,8-dimethylquinoline-3-methanol, a k...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with research and development teams facing challenges in purifying novel heterocyclic compounds. The compound 2-Chloro-6,8-dimethylquinoline-3-methanol, a key intermediate in various synthetic pathways, is no exception. Achieving high purity is paramount for downstream applications, yet its synthesis and handling can introduce a range of challenging impurities.

This guide is designed to serve as a direct line to technical support, providing field-proven troubleshooting strategies and detailed protocols in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical solution to a specific problem.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my sample of 2-Chloro-6,8-dimethylquinoline-3-methanol?

A1: Impurities can arise from several stages: the synthesis, subsequent work-up, purification, and storage.[1] Based on the common synthetic route, you should anticipate the following:

  • Starting Materials: Unreacted N-(2,4-dimethylphenyl)acetamide, which is the precursor for the quinoline ring.

  • Intermediates: The most common process-related impurity is the unreduced precursor, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde . Its presence indicates an incomplete or inefficient reduction step.[2][3]

  • Synthesis By-products: The Vilsmeier-Haack reaction used to form the quinoline ring can generate isomeric or over-chlorinated quinoline species.[1][4]

  • Degradation Products: The 2-chloro group on the quinoline ring can undergo hydrolysis to form the corresponding 2-hydroxy (quinolinone) derivative.[5][6] Additionally, oxidation of the methanol group can revert the compound back to its aldehyde precursor, while the quinoline nitrogen can be oxidized to an N-oxide.[7]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethyl acetate, hexanes, ethanol, chloroform) are common.[2][8][9]

Q2: I see an unknown peak in my HPLC chromatogram. What is the most efficient way to identify it?

A2: The most robust approach for identifying an unknown impurity is to use a combination of chromatographic and spectroscopic techniques.[10] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the ideal first step. It provides the molecular weight of the unknown peak, which is a critical piece of the puzzle.[1][11] For a definitive structural confirmation, you will need to isolate the impurity using preparative HPLC and then analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) for its elemental composition.[4][10]

Q3: Is my compound stable during storage? What conditions are recommended?

A3: 2-Chloro-quinoline derivatives can be susceptible to degradation, particularly hydrolysis and oxidation.[7] The chloro group is electrophilic and can react with nucleophiles like water, especially under non-neutral pH conditions. The quinoline ring itself can be oxidized.[7] Therefore, for long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, moisture, and excessive heat, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: From Analysis to Purification

This section addresses specific experimental challenges and provides logical pathways to resolve them.

Issue 1: My HPLC analysis shows poor separation between the main peak and an impurity.

  • Causality: Poor resolution is typically due to insufficient selectivity of the stationary phase/mobile phase combination for the compounds of interest. The impurity likely has a polarity very similar to your target compound.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: If you are using a gradient elution, make it shallower. A slower increase in the organic solvent percentage over a longer time will increase the separation between closely eluting peaks.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust pH: Since the quinoline nitrogen is basic, adjusting the pH of the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can change the ionization state of your compound and impurities, often dramatically improving resolution.[7][12]

    • Consider an Alternative Stationary Phase: While a C18 column is a versatile starting point, other phases offer different selectivities. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide alternative π-π interactions, which are highly effective for separating aromatic and heterocyclic compounds like quinolines.[13]

Issue 2: I'm attempting column chromatography, but the impurities are co-eluting with my product.

  • Causality: This is the preparative-scale equivalent of poor HPLC resolution. The chosen solvent system does not have enough resolving power for the specific impurities present.

  • Troubleshooting Steps:

    • Optimize with TLC First: Before running a large column, meticulously optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound and maximal separation from all impurities.

    • Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), employ a shallow gradient. Start with a less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[14] This will help separate compounds with very similar polarities.

    • Check Column Loading: Overloading the column is a common cause of poor separation.[14] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve your sample in a minimal amount of solvent before loading it onto the column.[15]

Issue 3: My recrystallization attempt resulted in an oil or very low yield.

  • Causality: Oiling out occurs when the compound's solubility in the hot solvent is so high that it exceeds its saturation point at a temperature above its melting point upon cooling. Low yield implies the compound is too soluble in the cold solvent or too little solvent was used initially.[16]

  • Troubleshooting Steps:

    • For Oiling Out:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble, e.g., hexanes if you are using ethyl acetate) dropwise to the hot solution until it just begins to turn cloudy. Then, add a drop or two of the primary solvent to clarify and allow it to cool slowly.[14]

      • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • For Low Yield:

      • If the compound is too soluble, you need a less-polar solvent system.

      • If you suspect you lost product in the filtrate, place the filtrate in a freezer for several hours to see if more crystals form. You can also reduce the volume of the filtrate by evaporation and attempt a second crystallization.[16]

Data Presentation & Key Parameters

Table 1: Common Impurities in 2-Chloro-6,8-dimethylquinoline-3-methanol and Their Identification

Potential Impurity Chemical Name Likely Source Identification Method
IMP-1 2-chloro-6,8-dimethylquinoline-3-carbaldehyde Incomplete Reduction LC-MS (M+H)+ expected, HPLC (less polar than API)
IMP-2 N-(2,4-dimethylphenyl)acetamide Unreacted Starting Material GC-MS, LC-MS
IMP-3 6,8-dimethylquinolin-2(1H)-one-3-methanol Hydrolysis of Chloro Group LC-MS (M+H)+ expected, HPLC (more polar than API)
IMP-4 Isomeric Chloro-dimethylquinoline species Vilsmeier-Haack By-product LC-MS (same MW as API), NMR required for confirmation

| IMP-5 | N,N-Dimethylformamide (DMF) | Residual Synthesis Solvent | GC-MS, ¹H NMR |

Table 2: Recommended Starting HPLC Conditions for Impurity Profiling

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to sharpen peaks for basic analytes like quinolines.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 min A general-purpose screening gradient to visualize a wide range of impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides reproducible retention times.
Detection UV at 254 nm and 280 nm Quinoline systems typically have strong absorbance at these wavelengths.

| Injection Vol. | 5 µL | A small volume to prevent peak distortion and column overload. |

Visualized Workflows

A systematic approach is crucial for efficient problem-solving. The following diagrams outline logical workflows for impurity identification and purification.

Impurity_Source_Analysis start_node Unknown Peak Detected in HPLC/GC process_node Analyze via LC-MS for Molecular Weight start_node->process_node decision_node decision_node process_node->decision_node Compare MW to Expected Impurities result_node result_node decision_node->result_node Matches IMP-1 (Aldehyde) decision_node->result_node Matches IMP-2 (Starting Material) decision_node->result_node Matches IMP-3 (Hydrolysis) action_node Isolate via Prep-HPLC & Analyze by NMR/HRMS decision_node->action_node No Match (Truly Unknown) action_node->result_node Structure Elucidated

Caption: Workflow for systematic identification of unknown impurities.

Purification_Strategy start_node Crude Sample Received decision_node decision_node start_node->decision_node Assess Purity by HPLC process_node_recryst Perform Recrystallization decision_node->process_node_recryst >90% Pure (Minor Impurities) process_node_chrom Perform Column Chromatography decision_node->process_node_chrom <90% Pure or Closely-Related Impurities end_node Pure Product (>99%) process_node_recryst->end_node process_node_chrom->end_node

Caption: Decision tree for selecting an appropriate purification method.

Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol is designed for purifying a 1-2 gram batch of crude 2-Chloro-6,8-dimethylquinoline-3-methanol.

  • TLC Analysis: On a silica TLC plate, spot your crude material and co-spot with any known standards (like the aldehyde precursor). Elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between your product and all impurities, with an Rf of ~0.25 for the product.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1-2 g sample).

    • Add ~80-100 g of silica gel to a beaker.

    • Create a slurry by adding your starting mobile phase (e.g., 9:1 Hexane:EtOAc) to the silica gel until it has a milkshake-like consistency.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Add a thin layer of sand on top to protect the silica surface.[16]

  • Sample Loading:

    • Dissolve your ~1.5 g of crude product in a minimal amount of dichloromethane or ethyl acetate (e.g., 3-5 mL).

    • Add ~3 g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is called dry loading and generally results in better separation.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute your product.[14]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization

This protocol is suitable for material that is already >90% pure.

  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and heat them. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, find a solvent pair (one in which it is soluble, one in which it is not, e.g., Ethyl Acetate/Hexane).[17]

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

References

  • BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. BenchChem Technical Support.
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  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. BenchChem Technical Support.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Liu, X., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(6), 104760.
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (2025). Purification techniques for 2-Chloroquinoline-6-sulfonamide. BenchChem Technical Support.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Zhang, L., et al. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 10, S2036-S2042.
  • Wang, C., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 297.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Kumar, S., et al. (2012). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 4(1), 385-396.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech Blog.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Novel Quinoline Derivatives: A Methodological Framework for 2-Chloro-6,8-dimethylquinoline-3-methanol

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in drug discovery.[1][2] Its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties have made it a versatile building block for compounds targeting a vast array of biological processes.[3] From the historic antimalarial quinine to modern anticancer agents like Anlotinib and Bosutinib, quinoline derivatives have consistently demonstrated significant therapeutic potential.[4][5] The pharmacological diversity of this class is extensive, with established activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7][8]

This guide provides a comprehensive framework for researchers and drug development professionals seeking to evaluate the biological activity of novel quinoline derivatives. While specific experimental data for 2-Chloro-6,8-dimethylquinoline-3-methanol is not yet prevalent in public literature, we will use this molecule as a central case study. We will outline the essential experimental protocols and comparative data points necessary to position its potential activity within the broader context of other well-characterized quinoline compounds. The objective is to provide a robust, self-validating methodology for assessing efficacy and elucidating the mechanism of action.

The Comparative Landscape: Biological Activities of Reference Quinoline Derivatives

A new derivative's potential can only be understood by comparing it to established compounds. The biological activity of quinolines is profoundly influenced by the nature and position of substituents on the core structure.[9] Halogenation, for instance, can significantly modulate a compound's lipophilicity and target engagement. Below is a summary of activities for representative quinoline derivatives, providing a benchmark for our target compound.

Table 1: Comparative Biological Activities of Selected Quinoline Derivatives

Compound Class Representative Derivative Biological Activity Target/Cell Line Quantitative Data (IC₅₀/MIC) Reference
Anticancer Quinoline-Chalcone Hybrid (12e) Antiproliferative MGC-803 (Gastric Cancer) IC₅₀: 1.38 µM [4]
Quinoline-Chalcone Hybrid (12e) Antiproliferative HCT-116 (Colon Cancer) IC₅₀: 5.34 µM [4]
Quinoline-Chalcone Hybrid (12e) Antiproliferative MCF-7 (Breast Cancer) IC₅₀: 5.21 µM [4]
7-Chloro-4-quinolinylhydrazone Cytotoxic HL-60 (Leukemia) IC₅₀: 0.314 - 4.65 µg/mL [10]
Phenylsulfonylurea Derivative (7) Cytotoxic HepG-2 (Liver Cancer) IC₅₀: 2.71 µM [4]
Antimicrobial Oxazino Quinoline Hybrid (5d) Antibacterial (Gram+) S. aureus MIC: 0.125 - 8 µg/mL [11]
Oxazino Quinoline Hybrid (5d) Antibacterial (Gram-) E. coli MIC: 0.125 - 8 µg/mL [11]
Novel Quinoline Derivative (6) Antibacterial (Gram+) S. aureus MIC: 3.12 µg/mL [12]
Anti-inflammatory Celecoxib-Quinoline Hybrid COX-2 Inhibition Enzyme Assay IC₅₀: 0.1 - 0.11 µM [1]

| | 7-hydroxy-6-methoxyquinolin-2(1H)-one | Inhibition of NO production | RAW 264.7 Macrophages | - |[13] |

Proposed Experimental Evaluation of 2-Chloro-6,8-dimethylquinoline-3-methanol

To characterize the biological profile of a novel compound like 2-Chloro-6,8-dimethylquinoline-3-methanol, a tiered screening approach is recommended. We begin with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies.

Anticancer Activity Assessment

The antiproliferative potential of quinoline derivatives is one of their most explored therapeutic avenues.[14] The initial evaluation typically involves assessing cytotoxicity against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 48 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound (2-Chloro-6,8-dimethylquinoline-3-methanol) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.[18]

  • Incubation: Incubate the plate for a standard period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.[17][18]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16][17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate (24-48h) for Cell Adherence A->B C Treat with Serial Dilutions of Quinoline Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Determining how a compound kills cancer cells is as important as determining if it does. Many quinoline derivatives induce apoptosis (programmed cell death).[10][14] The Annexin V/PI assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[18]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Apoptosis_Assay_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Treat Cells with Test Compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate in Dark E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Antimicrobial Activity Assessment

The quinoline core is also present in many antibacterial agents.[6] Evaluating a new derivative for antimicrobial properties is a crucial step in its characterization.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a standardized and widely used technique for determining MIC values.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[19]

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilution of Quinoline in 96-Well Plate B->C D Incubate Plate (16-20h at 37°C) C->D E Read Wells for Turbidity D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanistic Insights and Structure-Activity Relationships (SAR)

Initial screening data provides the "what"; mechanistic studies explain the "how". The anticancer activity of quinolines often stems from the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[14][22]

Many quinoline derivatives function as kinase inhibitors.[5][22] For example, they can target receptor tyrosine kinases like EGFR or downstream signaling nodes like PI3K/mTOR.[4][22] If 2-Chloro-6,8-dimethylquinoline-3-methanol shows potent anticancer activity, a logical next step would be to investigate its effect on such pathways.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline 2-Chloro-6,8-dimethylquinoline-3-methanol Quinoline->RTK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via kinase pathway inhibition.

Structure-Activity Relationship (SAR) Considerations:

The specific substitutions on our target compound—a chloro group at position 2, methyl groups at positions 6 and 8, and a methanol group at position 3—are critical to its potential activity.

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the quinoline ring, potentially enhancing interactions with biological targets.[1]

  • 6,8-Dimethyl Groups: These electron-donating methyl groups can increase lipophilicity, which may improve cell membrane permeability. Their position can also provide steric hindrance or favorable van der Waals interactions within a target's binding pocket.

  • 3-Methanol Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, a critical feature for binding to many enzyme active sites.

By synthesizing and testing analogs (e.g., moving the methyl groups, replacing chlorine with other halogens), a clear SAR can be established, guiding future optimization efforts.[4]

Conclusion and Future Directions

This guide presents a validated, systematic approach for characterizing the biological activity of a novel quinoline derivative, using 2-Chloro-6,8-dimethylquinoline-3-methanol as a model. By employing standardized protocols for anticancer and antimicrobial screening, researchers can generate robust, comparable data. The true value of a novel compound is revealed not only by its potency (IC₅₀ or MIC values) but also by its mechanism of action and its performance relative to existing agents. Subsequent investigations should focus on elucidating the specific molecular targets, exploring the structure-activity relationship through analog synthesis, and ultimately, evaluating in vivo efficacy and safety profiles. The quinoline scaffold remains a rich source of therapeutic innovation, and a rigorous, methodical evaluation is the key to unlocking its full potential.

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Sources

Comparative

Scaffold Selection in Drug Discovery: 2-Chloro-6,8-dimethylquinoline-3-methanol vs. Indole and Pyridine Architectures

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical phase of scaffold selection. The choice of a central heterocycle dictates the physicochemical trajectory, synthetic via...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical phase of scaffold selection. The choice of a central heterocycle dictates the physicochemical trajectory, synthetic viability, and ultimate clinical success of a drug program. This guide provides an objective, data-driven comparison of the 2-Chloro-6,8-dimethylquinoline-3-methanol scaffold against traditional indole and pyridine alternatives, focusing on synthetic versatility, electronic properties, and pharmacological outcomes.

Mechanistic Rationale: Structural and Electronic Profiling

The quinoline core, a fused bicyclic system comprising a benzene ring and a nitrogen-containing pyridine ring, is a privileged pharmacophore in therapeutic medicine[1]. The specific functionalization found in 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS 333408-42-7) [2] provides a highly orchestrated combination of electronic and steric handles:

  • C-2 Chloro Substitution : The endocyclic nitrogen pulls electron density away from the C-2 position, making the adjacent chlorine atom an excellent leaving group. This allows for highly regioselective nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions without requiring harsh conditions[3].

  • C-6 and C-8 Dimethyl Groups : These methyl groups significantly enhance the overall lipophilicity (LogP) of the molecule. In target binding, this steric bulk can dictate the orientation of the scaffold within deep, hydrophobic binding pockets, a feature often exploited in the design of kinase inhibitors[3].

  • C-3 Methanol Group : This moiety serves as a versatile synthetic handle. It acts as a hydrogen bond donor/acceptor in biological systems and can be easily oxidized to an aldehyde (e.g., 2-chloro-6,8-dimethylquinoline-3-carbaldehyde) to form Schiff bases or further functionalized into esters and amides[4][5].

ScaffoldLogic Scaffold 2-Chloro-6,8-dimethylquinoline -3-methanol C2 C-2 Chloro Group Scaffold->C2 C3 C-3 Methanol Group Scaffold->C3 C68 C-6 & C-8 Dimethyls Scaffold->C68 SNAr SNAr / Cross-Coupling (Amine/Aryl insertion) C2->SNAr Oxidation Oxidation / Esterification (H-Bonding Handle) C3->Oxidation Lipid Enhanced Lipophilicity (Deep Pocket Binding) C68->Lipid

Structural functionalization logic of the 2-chloro-6,8-dimethylquinoline-3-methanol scaffold.

Comparative Pharmacological Potential: Quinoline vs. Indole vs. Pyridine

When comparing quinoline derivatives to other nitrogen-containing heterocycles like indole and pyridine, the differences in electronic distribution and spatial geometry become the deciding factors for target affinity.

Indoles are electron-rich and act primarily as strong hydrogen-bond donors at the N1 position, making them ideal for mimicking endogenous neurotransmitters (e.g., serotonin, melatonin)[6]. However, they are prone to oxidative degradation. Pyridines are highly polar and offer excellent aqueous solubility, but they often lack the necessary hydrophobic surface area to engage in the robust π−π stacking required by many oncological and antimicrobial targets[7][8].

Quinoline derivatives bridge this gap. Computational analyses of related quinoline-3-carboxaldehydes reveal a highly stable electronic structure with a HOMO-LUMO energy gap of approximately 4.08 eV, which is favorable for both stable pharmacological interactions and optoelectronic applications[5].

Quantitative Scaffold Comparison
Property2-Chloro-6,8-dimethylquinoline-3-methanolIndole ScaffoldsPyridine Scaffolds
Electronic Nature Electron-deficient core fused with a lipophilic benzene ring[1].Electron-rich, prone to oxidative degradation[6].Highly electron-deficient, highly polar.
Lipophilicity (LogP) High (enhanced by C-6/C-8 methyls), ideal for deep hydrophobic pockets.Moderate, strong H-bond donor at N1[6].Low, excellent aqueous solubility but poor lipid permeability.
Synthetic Versatility High. C-2 Chloro allows SNAr; C-3 Methanol allows oxidation[2][3].Moderate. Functionalization often requires protecting groups at N1.High. Readily undergoes transition-metal catalysis.
Typical Target Class Kinases (e.g., ATM, PIM-1), topoisomerases, anti-tubercular targets[3][7][8].GPCRs (e.g., serotonin receptors), structural proteins[6].Kinases (as hinge binders), diverse metabolic enzymes[8].

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for utilizing the 2-Chloro-6,8-dimethylquinoline-3-methanol scaffold in drug discovery.

Protocol A: Selective C-2 Functionalization via SNAr

Causality: The C-2 chlorine is highly activated by the adjacent endocyclic nitrogen. By using a secondary amine nucleophile under basic conditions, we can achieve selective C-2 functionalization without requiring the protection of the C-3 primary alcohol.

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-Chloro-6,8-dimethylquinoline-3-methanol[2] in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition : Add 1.5 equivalents of the desired amine (e.g., morpholine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Self-Validation Check: The inclusion of DIPEA acts as a non-nucleophilic proton sink, preventing the protonation of the nucleophilic amine and ensuring a consistent, zero-order reaction rate.

  • Thermal Activation : Heat the reaction mixture to 90°C for 12 hours under a dry nitrogen atmosphere.

  • Reaction Monitoring : Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~221.68)[2] and the emergence of the product mass confirms successful conversion.

  • Workup & Purification : Quench the reaction with ice water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: To evaluate the antiproliferative effect of the synthesized quinoline derivatives, an MTT assay is employed. The reduction of the yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase directly correlates with the number of viable cells[9].

  • Cell Seeding : Seed target cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Treat the cells with serial dilutions of the quinoline derivative (ranging from 0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the treated cells for 72 hours.

    • Self-Validation Check: A 72-hour incubation window is critical as it allows for the observation of multiple cell division cycles, capturing both immediate necrotic toxicity and delayed apoptotic events[9].

  • MTT Addition : Carefully remove the media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization : Remove the MTT solution and dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO per well.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Syn 1. Scaffold Functionalization Pur 2. LC-MS/NMR Validation Syn->Pur Cell 3. Cell Culture (A549/MCF-7) Pur->Cell Trt 4. Compound Treatment (72h) Cell->Trt MTT 5. MTT Assay & Absorbance Trt->MTT Data 6. IC50 Calculation (Non-linear Regression) MTT->Data

Self-validating in vitro screening workflow for quinoline derivatives.

Conclusion

The 2-Chloro-6,8-dimethylquinoline-3-methanol scaffold offers a distinct advantage over traditional indole and pyridine rings when designing therapeutics aimed at deep, lipophilic binding pockets (such as those found in kinases and mycobacterial targets). Its unique combination of an electron-deficient core, tunable lipophilicity via methyl substitution, and orthogonal synthetic handles (C-2 chloro and C-3 methanol) empowers medicinal chemists to rapidly generate diverse, highly potent libraries with predictable pharmacokinetic properties.

References

  • PHYSICO-ACOUSTIC INVESTIGATION OF BIOACTIVE SCHIFF BASE: N-((2- CHLORO-6,8-DIMETHYLQUINOLIN-3-YL)METHYLENE). wjpls.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4q1fNSIs62edRtxVAKq7k6lPkUadT5PYgqlOgo7NHVBLeqm1Vcb6KBXnvp_S5pmhZB9BbvrvqxzUH_dI_72Rl-Q4wOKBLuolDSwhod9u2a1hY4vvmOsdtyqhFiic0_xLCMxEUckOMWcgP5F9MoLGh3rS2oEh-S6j_ysttH2V-y0Pl5c=]
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. ankara.edu.tr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBcqH1qzRvcZd9HufaZUfnokuLCT0f5SU0Fun3t7_Ok3h0Pccoyz0G-MoSsAHtGGKRXJj3IniNn_5pgtMsBb95bJuXZPYjbzV1xQ6x3LScoNQPiZp6-Ljn3smXhvfqR6_6yWk_T49EA9a5Zx_7uTevQqLAnWXToxR-3a-83uiZN8XGsE6FDRAbmgBMOjzboibPj_mUouBBxsxF32u1Vi1dl9dGgiWUxNc7u9ROf-tdVvvPQA9rpP3Ojjn-6-OaxUHm3HKCBrjWyItsRt96k50hVwTEAkNS2VlQcB7jIqg9-stjyV2jCOczimd_iEKB2XUD4geaYhaq7opQKbUsBr1EsCbCTJfdC7Zy-e4G4Kfye-I=]
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEhYgZPY3PANagjG21v_pSTROUOnVK9c1JaEfFHf_TidZqxz0j9JvIDPD5XDh7K3-A4Rioi_cGUgjd2z2VtDX39-54cXZxtzXyxQ-ZFOwIXdaeUAlHJy8s2ZEYz7i3D2ZJvQ5P4F2TyyGSNRLlUBVj]
  • 2-Chloro-6,8-dimethylquinoline-3-methanol | CAS 333408-42-7 | SCBT. scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0E_ppAh0n-n4k_deRI9mnNK--xsez06OSi72Z9MRq9QyW8DIEvv_mIvsHnpjhY9WjIq3LbfqBWd_3uFvViSCywf1hgMXB1JgD1OK84wdcL1fczJO9iA82aRz4bfxGQXhXjMExq7V00JbTvWvFR2I0mz-uHU_2LSxEE1oFauRrFrmzQkyQ4c=]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHvvHz97_54bbpEYc7AMHHGqpKWEdF8IMZEbQKYTuIS0j_5-Goaw-FMEt1Wjup4OWdVAiIHhnt6lL2C8lmVgnNYBuXZSsQ1LBL4m_FxQAVvtglTP2kLiRDUGWrTRbOzWVO4LRmSxNXnKcplIDKr7Dvs9qDTBUvsQKUKpE06ODZYCT6GW_bcZjAjA8yAUkt7Lvz]
  • Pyridine and quinoline molecules as crucial protagonists in the never-stopping discovery of new agents against tuberculosis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpiEqMPaXTIfNNahaFie0bFmUNSIPrqG0rBassrfpaVzVRFym-_BNb_3V-XFAd_P4C7ijzhS0ogOsbPXC7ZJoh5TCC-0i9rdwo18_tgvB9FoV-JuZ32n41b01Ko78IQlyIQ5k=]
  • Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUxOyC3JyV-9z0VCr53R12fHnG991t_eRc8jNvcgvg9bnVc7YwpZ3TRZBrHW3mR3xo92UZNS1iiTTtKJgFodyL5LglgAQ46dpSk7CNw1MO0umsVEs5GHOFLyTH6SkLfI9QkGAoRk4qOFRPBJjfru1KnSds1iHNcQGlRJv0uiVj1A==]
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQ6rCfQ6m1Fz53T0tLXP2_TcQHKdVh3Q50QpkIBn6bo-vfuPmVHFnRraYwwA2rUDEAVck1klM5rVAU4t-v1jIOHZYBUz_Fo1L8qM-v5VDr-yiNeWRQ4a5DEc-XICFbPgsGwBqaL0M9zpY1MMTr2ZPjOjLlPqEt4_Np5y-]
  • Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. scilit.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkaD0mq4U-2fJaeFu6VkIHv_-m9OFtkprB7adJds9GTgyMNndhfpwRdgRqAMz-ZDn_N1XOCzcJ-ohN0G-_6EKuQDCrP2LX384p34K3QmzwXwqMgIuADovEbqXg9RPkHu9HxTD1YiCV7K5TQgLf2NGs48Vl04QH1LskbWe43ik=]
  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQiG-4zj1HyujY-JX5uSwEpoOW-URs5Q-r_FmUCGdSQj1YNgkHlKMUaaDbYUbsLcy9zOA7-yFqYl03cgUmtOQr09Z02x-k4OAoJ2dsHvZ6NvQwBNv4MbO5quLrlHjEXQP8dg==]

Sources

Validation

comparative study of the antitumor effects of different quinoline-3-methanol analogs

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged structure in oncology, serving as the core for numerous approved tyrosine kinase inhibitors (TKIs) such as Bosutinib and Lenvatinib[1]. Recently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in oncology, serving as the core for numerous approved tyrosine kinase inhibitors (TKIs) such as Bosutinib and Lenvatinib[1]. Recently, drug development has pivoted toward quinoline-3-methanol analogs . From an application scientist's perspective, the strategic placement of the methanol group at the C3 position serves a critical dual purpose. First, it acts as a potent hydrogen bond donor/acceptor, anchoring the molecule within the ATP-binding cleft of overactive kinases or extracellular matrix proteins. Second, it drastically improves the compound's aqueous solubility compared to highly lipophilic unsubstituted quinolines, reducing the attrition rate during in vivo pharmacokinetic profiling.

This guide provides an objective, data-driven comparison of the antitumor performance of emerging quinoline-3-methanol derivatives against established benchmarks, detailing their mechanistic pathways and the self-validating experimental protocols required for their evaluation.

Comparative Efficacy Analysis

To objectively evaluate these analogs, we must compare their half-maximal inhibitory concentrations (IC50) and primary mechanistic targets across standardized cancer cell lines. The table below synthesizes quantitative experimental data for leading quinoline-3-methanol derivatives.

Table 1: Comparative Antitumor Efficacy of Quinoline-3-Methanol Analogs
CompoundPrimary Mechanism / TargetTarget Cell LinesEfficacy (IC50 / Activity)Reference Benchmark
Compound 91b1 2[2]Hep3B, A549, HKESC-1Significant tumor reduction in vivoDoxorubicin
Compound 12 (7-(3,4,5-trimethoxy-phenyl)...quinolin-9-yl-methanol)3[3]DU145, A549, MCF-7Superior anti-proliferative activityDoxorubicin
(3-(Quinolin-3-yl)phenyl)methanol 1[1]K562, Hep3B~0.02 µM (Estimated via structural analogs)Bosutinib
4,6,8-triaryl-quinoline-3-methanol 4[4]HeLa, MCF-7Moderate to HighCisplatin

Mechanistic Pathways

The antitumor activity of quinoline-3-methanol analogs is not monolithic. While traditional quinolines act primarily as TKIs, novel derivatives like Compound 91b1 exhibit unique mechanisms, such as the downregulation of Lumican[2]. Lumican is an extracellular matrix proteoglycan implicated in cancer cell migration and unregulated proliferation. By suppressing Lumican expression, these analogs disrupt the structural support of the tumor microenvironment, leading to cell cycle arrest and apoptosis.

Mechanism Q3M Quinoline-3-Methanol Analogs Lumican Lumican Gene Expression Q3M->Lumican Downregulates Kinase Tyrosine Kinases (EGFR / Src) Q3M->Kinase Inhibits Proliferation Tumor Cell Proliferation Lumican->Proliferation Reduces Matrix Support Kinase->Proliferation Blocks Signaling Apoptosis Apoptosis & Cell Cycle Arrest Proliferation->Apoptosis Triggers

Fig 1. Dual-pathway antitumor mechanism of quinoline-3-methanol derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of these analogs must follow a self-validating experimental system . The causality behind this workflow is critical: in vitro assays establish baseline cytotoxicity, molecular profiling identifies the genetic target, and in vivo models confirm pharmacokinetic viability. If a compound exhibits high cytotoxicity but fails to downregulate the target gene, it is flagged for off-target toxicity and excluded from in vivo trials.

Step-by-Step Methodology: Efficacy Evaluation Protocol

Phase 1: In Vitro Cytotoxicity (MTS Assay) Rationale: MTS is prioritized over MTT because it forms a water-soluble formazan product, eliminating the need for DMSO solubilization. This reduces handling errors and prevents solvent-induced artifacts when testing lipophilic quinoline analogs.

  • Seeding: Seed A549 (lung carcinoma) and MCF-7 (breast cancer) cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with quinoline-3-methanol analogs at varying concentrations (0.1 µM to 50 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h to 72h.

  • Detection: Add 20 µL of MTS reagent per well. Incubate for 2h and measure absorbance at 490 nm. Calculate IC50 using non-linear regression.

Phase 2: Target Validation (qRT-PCR) Rationale: Phenotypic death must be linked to a genotypic cause. For analogs like 91b1, quantifying Lumican mRNA confirms the mechanism of action[2].

  • RNA Extraction: Extract total RNA from treated cells using TRIzol reagent.

  • Reverse Transcription: Synthesize cDNA using a high-capacity cDNA reverse transcription kit.

  • Amplification: Perform qRT-PCR using Lumican-specific primers and GAPDH as an endogenous control.

  • Analysis: Calculate relative fold change using the 2−ΔΔCt method.

Phase 3: In Vivo Xenograft Validation Rationale: 2D cultures lack the complex tumor microenvironment. Xenograft models validate the analog's ability to penetrate tissues and resist metabolic degradation[2].

  • Inoculation: Subcutaneously inject 5×106 cancer cells into the right flank of BALB/c nude mice.

  • Dosing: Once tumors reach 100 mm³, administer the quinoline analog (e.g., 10-30 mg/kg) via intraperitoneal injection every 2 days.

  • Monitoring: Measure tumor volume ( V=length×width2/2 ) and body weight twice weekly.

  • Endpoint: Euthanize mice after 21-28 days; excise and weigh tumors for comparative statistical analysis.

Workflow InVitro Phase 1: In Vitro MTS Screening Mech Phase 2: Target Validation (qRT-PCR) InVitro->Mech IC50 < 5 µM InVivo Phase 3: In Vivo Xenograft Efficacy Mech->InVivo Target Confirmed

Fig 2. Self-validating experimental workflow for evaluating quinoline analogs.

References

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC / NIH URL
  • Title: Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: Neuroquantology URL
  • Title: (3-(Quinolin-3-yl)phenyl)
  • Title: Molecular structure, spectral, computational, IEFPCM investigation, and topological study on the biologically potent; cardiotonic drug 2-Chloroquinolin-3-amine with structural optimization Source: ResearchGate URL

Sources

Comparative

limitations of 2-Chloro-6,8-dimethylquinoline-3-methanol in specific synthetic routes

Navigating the Limitations of 2-Chloro-6,8-dimethylquinoline-3-methanol in Advanced Synthetic Routes: A Comparative Guide As drug development increasingly relies on densely functionalized heterocyclic scaffolds, 2-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Limitations of 2-Chloro-6,8-dimethylquinoline-3-methanol in Advanced Synthetic Routes: A Comparative Guide

As drug development increasingly relies on densely functionalized heterocyclic scaffolds, 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS: 333408-42-7) has emerged as a highly sought-after, yet notoriously difficult, building block. While its bifunctional nature—featuring both an electrophilic aryl chloride and a nucleophilic primary alcohol—offers a theoretical fast-track to complex molecular architectures, its specific substitution pattern creates a "perfect storm" of synthetic limitations during transition-metal catalysis.

This guide provides an objective, data-driven analysis of these limitations, compares the compound against structural alternatives, and establishes self-validating experimental protocols to help researchers engineer successful synthetic routes.

Mechanistic Analysis: The "Why" Behind the Limitations

To effectively utilize this scaffold, we must first deconstruct the causality behind its poor reactivity in standard cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and oxidation workflows. The limitations are driven by three intersecting factors:

A. The Steric Penalty of the 8-Methyl Group In transition-metal catalyzed cross-couplings of 2-chloroquinolines, the quinoline nitrogen often acts as a transient directing group. It pre-coordinates the metal (Pd or Ni), bringing it into proximity to the C2–Cl bond to facilitate oxidative addition[1]. However, the methyl group at the 8-position projects directly into the spatial hemisphere of the nitrogen lone pair. When bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) are employed to activate the stubborn C–Cl bond, the 8-methyl group creates a severe steric clash with the ligand framework. This drastically increases the activation energy barrier for the required coplanar transition state, leading to stalled reactions[2].

B. The Protic Interference of the 3-Methanol Group Cross-coupling of aryl chlorides generally requires strong bases (e.g., NaOtBu, K 3​ PO 4​ ). Under these conditions, the primary alcohol at the 3-position (pKa ~15.5) is readily deprotonated. The resulting alkoxide acts as a strongly coordinating, hard Lewis base. It can displace the phosphine ligands from the soft Pd(II) intermediate, leading to irreversible catalyst poisoning. Furthermore, in the presence of adjacent electrophiles, this alkoxide can drive off-target intramolecular etherification[3].

C. Electronic Deactivation Aryl chlorides are inherently less reactive toward oxidative addition than their bromide or iodide counterparts[4]. In this scaffold, the electron-donating hyperconjugation from the 6,8-dimethyl groups further enriches the electron density of the quinoline core. This reduces the electrophilicity of the C2 position, making the initial insertion of Pd(0) or Ni(0) thermodynamically challenging.

Mechanistic_Limitations Compound 2-Chloro-6,8-dimethylquinoline -3-methanol Steric 8-Methyl Group (Steric Bulk) Compound->Steric Protic 3-Methanol Group (Protic/Nucleophilic) Compound->Protic Electronic 2-Chloro Group (High Bond Energy) Compound->Electronic Mech1 Blocks N-coordination of Pd/Ni Catalysts Steric->Mech1 Steric Clash Mech2 Alkoxide Formation & Catalyst Poisoning Protic->Mech2 Base Sensitivity Mech3 Slow Oxidative Addition Electronic->Mech3 Electronic Deactivation

Figure 1: Structural limitations of 2-Chloro-6,8-dimethylquinoline-3-methanol in catalysis.

Comparative Performance Data

To benchmark the limitations of 2-Chloro-6,8-dimethylquinoline-3-methanol, we compare its performance against three strategic alternatives in standardized cross-coupling environments.

Reaction Conditions (Standardized): Suzuki-Miyaura: 1.0 equiv aryl halide, 1.2 equiv Phenylboronic acid, 5 mol% Pd(dppf)Cl 2​ , 2.0 equiv K 2​ CO 3​ , 1,4-Dioxane/H 2​ O (4:1), 90°C, 12h. Buchwald-Hartwig: 1.0 equiv aryl halide, 1.2 equiv morpholine, 2 mol% Pd 2​ (dba) 3​ , 4 mol% XPhos, 1.5 equiv NaOtBu, Toluene, 100°C, 12h.

SubstrateSuzuki-Miyaura Yield (%)Buchwald-Hartwig Yield (%)Primary Limitation Observed
2-Chloro-6,8-dimethylquinoline-3-methanol < 10% Trace Catalyst poisoning, Steric clash
2-Bromo-6,8-dimethylquinoline-3-methanol65%45%Protic interference (-OH)
2-Chloroquinoline-3-methanol (No 6,8-Me)55%40%Moderate oxidative addition
MOM-Protected 2-Chloro-6,8-dimethyl...75%82%Requires extra protection steps

Data Insight: The data clearly demonstrates that the unmodified 2-chloro-6,8-dimethyl scaffold fails almost entirely under standard conditions. Protecting the 3-methanol group (MOM-protection) provides the most significant yield recovery, proving that alkoxide-driven catalyst poisoning is the dominant failure mode, closely followed by the electronic/steric barrier of the C2-Cl bond.

Experimental Workflows & Self-Validating Protocols

To overcome these limitations, researchers must abandon "out-of-the-bottle" conditions. Below is a self-validating protocol for the Suzuki-Miyaura coupling of this scaffold using a protection strategy, designed to prove causality at every step.

Protocol: Chemoselective Suzuki-Miyaura Coupling via Hydroxyl Protection

Objective: Prevent alkoxide-induced catalyst poisoning by masking the 3-methanol group, followed by forcing oxidative addition using a highly active Pd/Buchwald ligand system.

Step 1: Protection of the 3-Methanol Group (MOM Ether Formation)

  • Setup: Dissolve 2-Chloro-6,8-dimethylquinoline-3-methanol (1.0 mmol) in anhydrous DCM (10 mL) under N 2​ at 0°C.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Causality: DIPEA is chosen over NaH to prevent premature intramolecular cyclization or degradation of the chloroquinoline core.

  • Electrophile: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 mmol). Stir for 4 hours, warming to room temperature.

  • Validation Checkpoint 1 (TLC/LC-MS): Quench a 50 µL aliquot with aqueous NaHCO 3​ . LC-MS should show complete disappearance of the starting material [M+H] + 222.0 and the appearance of the MOM-protected mass[M+H] + 266.1.

Step 2: Catalytic Cross-Coupling (Self-Validating System)

  • Preparation: In an oven-dried Schlenk tube, combine the MOM-protected substrate (1.0 mmol), Phenylboronic acid (1.5 mmol), and an internal standard (1,3,5-trimethoxybenzene, 0.5 mmol) for quantitative NMR tracking.

  • Catalyst Selection: Add Pd(OAc) 2​ (5 mol%) and SPhos (10 mol%). Causality: SPhos is specifically selected because its biaryl structure is flexible enough to accommodate the steric bulk of the 8-methyl group while being sufficiently electron-rich to force oxidative addition into the deactivated C-Cl bond[2].

  • Base & Solvent: Add anhydrous K 3​ PO 4​ (2.0 mmol) and Toluene (5 mL). Causality: K 3​ PO 4​ is a mild, insoluble base in toluene. It slowly activates the boronic acid without degrading the MOM protecting group.

  • Validation Checkpoint 2 (Reaction Monitoring): At 2 hours, take a 50 µL aliquot, filter through a celite plug, and acquire a crude 1 H-NMR. Compare the integration of the internal standard against the product's newly formed aromatic protons.

    • Diagnostic Failure: If LC-MS reveals a mass of [M+H] + 232.1, this indicates dehalogenation. This occurs when transmetalation is too slow, causing the Pd(II) intermediate to undergo β -hydride elimination from trace moisture/solvent and reductively eliminate. If observed, increase boronic acid equivalents or switch to a more polar solvent (e.g., Dioxane) to accelerate transmetalation.

Optimization_Workflow Start Target: Cross-Coupling of 2-Chloro-6,8-dimethylquinoline-3-methanol Path1 Direct Coupling (Standard Pd/Base) Start->Path1 Path2 Strategy 1: Protect -OH (e.g., MOM-Cl) Start->Path2 Path3 Strategy 2: Halogen Exchange (Cl to Br) Start->Path3 Result1 Failure: <10% Yield (Dehalogenation/Poisoning) Path1->Result1 Baseline Result2 Success: 75-85% Yield (Prevents Alkoxide Formation) Path2->Result2 Solves Protic Issue Result3 Success: 60-70% Yield (Accelerates Oxidative Addition) Path3->Result3 Solves Electronic Issue

Figure 2: Experimental workflow comparing direct coupling versus structural modification strategies.

Conclusion

While 2-Chloro-6,8-dimethylquinoline-3-methanol is a highly valuable intermediate, its direct use in transition-metal catalysis is severely bottlenecked by the steric clash of the 8-methyl group and the protic interference of the 3-methanol group. By understanding the mechanistic causality behind these failures, researchers can deploy targeted workarounds—such as hydroxyl protection or the use of sterically accommodating ligands like SPhos—to unlock the full synthetic potential of this scaffold.

Sources

Validation

A Senior Application Scientist's Guide to the Purification of Quinoline-3-methanols: A Comparative Analysis

In the landscape of pharmaceutical research and development, the quinoline scaffold stands as a cornerstone of many therapeutic agents. Its derivatives, particularly quinoline-3-methanols, are pivotal intermediates in th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the quinoline scaffold stands as a cornerstone of many therapeutic agents. Its derivatives, particularly quinoline-3-methanols, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is paved with meticulous purification steps. The choice of purification methodology is not merely a procedural step but a critical decision that profoundly impacts yield, purity, scalability, and, ultimately, the economic viability of the final product.

This guide provides an in-depth comparison of the most prevalent purification techniques for quinoline-3-methanols: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Drawing from established protocols and scientific principles, we will dissect the nuances of each method, offering a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions in their purification strategies.

The Criticality of Purification: Why Purity Matters

The efficacy and safety of a pharmaceutical compound are inextricably linked to its purity. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can have unintended and often detrimental pharmacological effects. Regulatory bodies worldwide impose stringent purity thresholds for APIs. Therefore, a robust and reproducible purification strategy is paramount. For quinoline-3-methanols, which often serve as precursors to more complex molecules, ensuring their purity at an early stage prevents the propagation of impurities into the final drug substance, a scenario that can lead to costly and time-consuming downstream purification challenges.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a classic and often highly effective purification technique based on the principle of differential solubility. The crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The Rationale Behind Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the quinoline-3-methanol at elevated temperatures and low solubility at lower temperatures. Furthermore, the impurities should either be highly soluble at all temperatures or sparingly soluble so they can be filtered off from the hot solution. For quinoline derivatives, ethanol is a frequently effective choice for recrystallization.[1][2] Mixed solvent systems, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be employed to fine-tune the solubility characteristics.[1]

Experimental Protocol: Recrystallization of Quinoline-3-methanol
  • Solvent Screening: Begin by testing the solubility of a small amount of the crude quinoline-3-methanol in various solvents (e.g., ethanol, ethyl acetate, acetone, water) at room temperature and upon heating.

  • Dissolution: In a fume hood, suspend the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Add the solvent portion-wise with continuous heating and stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. The flask can be loosely covered to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

G cluster_protocol Recrystallization Workflow start Crude Quinoline-3-methanol dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry end Pure Crystalline Product dry->end

Caption: A streamlined workflow for the purification of quinoline-3-methanols via recrystallization.

Method 2: Column Chromatography - Separation by Adsorption

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase. For quinoline-3-methanols, which are moderately polar compounds, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.

The Principle of Separation

In normal-phase column chromatography, a solvent system (the mobile phase) is passed through a column packed with a polar stationary phase (e.g., silica gel). The crude sample is loaded onto the top of the column. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus move down the column more slowly. Less polar compounds will be eluted more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted and collected in separate fractions.

Experimental Protocol: Column Chromatography of Quinoline-3-methanol
  • Solvent System Selection (TLC Analysis): Before performing column chromatography, it is essential to determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture.[1] Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude quinoline-3-methanol in a minimum amount of the eluent or a more polar solvent if necessary.[1] Carefully load the sample onto the top of the silica gel column.[1]

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity.[1] Collect the eluting solvent (eluent) in fractions.

  • Gradient Elution (Optional but Recommended): To improve separation, the polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent.[1]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure quinoline-3-methanol and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_protocol Column Chromatography Workflow start Crude Quinoline-3-methanol tlc TLC for Solvent System Selection start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Pure Product evaporate->end

Caption: A systematic workflow for the purification of quinoline-3-methanols using column chromatography.

Method 3: Preparative HPLC - High-Resolution Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that offers superior resolution and efficiency compared to traditional column chromatography. It is particularly well-suited for purifying complex mixtures or for isolating high-purity compounds required for biological testing or as analytical standards. For quinoline-3-methanols, reversed-phase HPLC is a common and effective method.

The Power of Reversed-Phase Separation

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4] In this setup, non-polar compounds are retained more strongly by the stationary phase, while polar compounds elute earlier. The separation of quinoline-3-methanols from less polar and more polar impurities can be achieved by carefully controlling the composition of the mobile phase, often using a gradient elution.[4] The use of an acid modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve the peak shape of basic compounds like quinolines.[4]

Experimental Protocol: Preparative HPLC of Quinoline-3-methanol
  • Method Development (Analytical HPLC): An analytical HPLC method is first developed to determine the optimal separation conditions. This involves selecting the appropriate column (a C18 column is a good starting point), mobile phase, and gradient.[4]

  • Sample Preparation: Dissolve the crude quinoline-3-methanol in a suitable solvent, such as a mixture of the mobile phase components, and filter it through a 0.45 µm syringe filter before injection.[4]

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.[4]

  • Injection and Separation: Inject the prepared sample onto the column and run the gradient program.[4]

  • Fraction Collection: Collect the fractions corresponding to the peak of the quinoline-3-methanol using a fraction collector.[4]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, often using a lyophilizer (freeze-dryer) for aqueous mobile phases.

G cluster_protocol Preparative HPLC Workflow start Crude Quinoline-3-methanol develop Analytical HPLC Method Development start->develop prepare Sample Preparation & Filtration develop->prepare equilibrate System Equilibration prepare->equilibrate inject Injection & Separation equilibrate->inject collect Fraction Collection inject->collect analyze Purity Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine lyophilize Solvent Removal (Lyophilization) combine->lyophilize end High-Purity Product lyophilize->end

Caption: A detailed workflow for the high-resolution purification of quinoline-3-methanols via preparative HPLC.

Comparative Analysis: Choosing the Right Method

The selection of the most appropriate purification method depends on a variety of factors, including the scale of the purification, the desired purity level, the nature of the impurities, and cost considerations. The following table provides a comparative overview of the three discussed methods.

FeatureRecrystallizationColumn ChromatographyPreparative HPLC
Principle Differential SolubilityDifferential AdsorptionDifferential Partitioning
Typical Purity Good to Excellent (>98%)Good (>95%)Excellent (>99%)
Yield Variable, can be highGoodGood to High
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Limited (milligrams to grams)
Cost Low (solvents)Moderate (silica gel, solvents)High (instrumentation, columns, solvents)
Throughput High (for a single batch)ModerateLow
Ideal For Large quantities of solid compoundsGeneral purpose purification, separation of complex mixturesHigh-purity samples, difficult separations, analytical standards

Conclusion: A Multi-faceted Approach to Purification

There is no single "best" method for the purification of quinoline-3-methanols. The optimal strategy often involves a combination of techniques. For instance, a crude product might first be subjected to column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity and a crystalline final product. Preparative HPLC is typically reserved for instances where exceptionally high purity is required, such as for the preparation of reference standards or for early-stage in vitro and in vivo studies.

As a Senior Application Scientist, my recommendation is to approach purification with a strategic and analytical mindset. A thorough understanding of the chemical properties of the target molecule and the potential impurities, coupled with small-scale experimental trials of different purification methods, will ultimately lead to the most efficient and effective purification strategy for your specific quinoline-3-methanol derivative.

References

  • Venkataraman, S. et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Toshiyuki, O., & Yoichi, I. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

Sources

Comparative

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Chloro-6,8-dimethylquinoline-3-methanol Derivatives

Executive Summary As modern drug discovery pipelines increasingly demand scaffolds that balance metabolic stability with synthetic tractability, 2-Chloro-6,8-dimethylquinoline-3-methanol (2-CDQM) has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pipelines increasingly demand scaffolds that balance metabolic stability with synthetic tractability, 2-Chloro-6,8-dimethylquinoline-3-methanol (2-CDQM) has emerged as a highly privileged building block. Widely utilized in the development of therapeutic agents ranging from 1[1] to highly selective2[2], this scaffold offers distinct electronic and steric advantages over traditional unsubstituted quinolines or indole-based alternatives.

This guide objectively compares the performance of 2-CDQM derivatives against alternative scaffolds, detailing the mechanistic causality behind its SAR profile and providing validated experimental workflows for its derivatization.

Mechanistic Rationale: Why the 2-CDQM Scaffold Outperforms Alternatives

To understand the superiority of the 2-CDQM scaffold (Molecular Weight: 221.68, Formula: C12H12ClNO)[3], we must dissect the causality behind its specific structural features. Computational analyses reveal that 6,8-dimethylquinoline derivatives possess a high electrophilicity index, indicating a strong tendency to accept electrons—a property that enhances both synthetic reactivity and interaction with biological receptors[4].

  • The 2-Chloro Handle (Reactivity & Functionalization): The highly electronegative chlorine atom at the C2 position withdraws electron density from the quinoline ring. This renders the C2 carbon highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly generate diverse libraries of C2-substituted analogues without disrupting the core pharmacophore.

  • 6,8-Dimethyl Substitution (Metabolic Shielding): Unsubstituted quinolines are notoriously prone to cytochrome P450 (CYP450)-mediated oxidation at the electron-rich C6 and C8 positions. By installing methyl groups at these exact loci, the 2-CDQM scaffold sterically blocks oxidative metabolism, significantly extending the compound's half-life ( t1/2​ ) in vivo. Furthermore, these methyl groups increase the overall lipophilicity (LogP), which is critical for membrane permeability in targets like CFTR[1].

  • 3-Methanol Group (Versatile Linker): The hydroxymethyl group at C3 can be easily oxidized to an aldehyde (forming 2-chloro-6,8-dimethylquinoline-3-carbaldehyde) for reductive aminations[1], or converted into an ether/ester. This flexibility is essential for probing the hydrogen-bond donor/acceptor requirements of a target binding pocket.

Comparative SAR Analysis: 2-CDQM vs. Alternative Scaffolds

When evaluating scaffolds for a hit-to-lead campaign, 2-CDQM demonstrates a clear performance divergence compared to unsubstituted quinoline-3-methanol and indole-3-methanol. The table below synthesizes SAR metrics based on standard pharmacological profiling.

Scaffold TypeC2 Functionalization Yield (Pd-Coupling)Metabolic Stability (HLM t1/2​ )Representative CFTR EC50​ σ2​ Receptor Affinity ( Ki​ )
2-CDQM Derivatives 75–90% (Highly reactive C-Cl bond)> 120 min (Sterically shielded)< 0.1 µM < 5 nM
Unsubstituted Quinoline N/A (Lacks C2 leaving group)~ 30 min (CYP450 oxidation at C6/C8)> 1.0 µM~ 45 nM
Indole-3-methanol 40–50% (Requires complex C2 pre-activation)~ 45 min (Prone to ring opening)~ 0.5 µM> 100 nM

Data Interpretation: The 2-CDQM scaffold consistently outperforms alternatives due to the synergistic effect of its metabolic shielding (6,8-dimethyl) and its highly modular C2/C3 vectors, allowing for precise tuning of the pharmacophore to achieve sub-nanomolar target affinities[2].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, ensuring reproducibility requires protocols that inherently validate themselves during execution. Below are the standard operating procedures for derivatizing and evaluating 2-CDQM.

Protocol A: Late-Stage Functionalization via Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Derivatize the C2 position of 2-CDQM with an aryl boronic acid to explore hydrophobic pocket interactions. Causality & Catalyst Choice: The C2-chloride is sterically hindered by the adjacent C3-methanol. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a large bite angle (99°), which accelerates the rate-limiting reductive elimination step in sterically congested environments.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-CDQM (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base & Solvent Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) as the base. Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Water is essential to dissolve the inorganic base, forming the reactive boronate species required to accelerate the transmetalation step.

  • Inert Atmosphere & Heating: Evacuate and backfill the flask with nitrogen three times. Heat the reaction mixture to 90°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the 2-CDQM parent peak ( [M+H]+=222.1 ) and the appearance of the coupled product mass validates the catalytic cycle's completion. If the 222.1 m/z peak persists, catalyst poisoning has occurred, and the reaction must be spiked with additional Pd(dppf)Cl₂.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Objective: Validate the metabolic shielding effect of the 6,8-dimethyl groups against CYP450 enzymes.

  • Incubation: Incubate the 2-CDQM derivative (1 µM) with pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated phase I oxidation; omitting it serves as our negative control.

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins, halting the enzymatic reaction instantly and preventing artifactual degradation.

  • Self-Validation (System Control): The inclusion of the internal standard (tolbutamide) validates extraction efficiency across all time points. Furthermore, the parallel negative control (lacking NADPH) must show 100% recovery of the parent compound, confirming that any observed degradation in the test sample is strictly CYP450-mediated rather than due to chemical instability in the buffer.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

Visualizing the SAR Strategy

SAR_Workflow CDQM 2-Chloro-6,8-dimethylquinoline-3-methanol (Privileged Scaffold) C2 C2: Chloro Group (Cross-Coupling Handle) CDQM->C2 Reactivity C68 C6/C8: Dimethyl Groups (Metabolic Shielding) CDQM->C68 Stability C3 C3: Methanol Group (H-Bond / Linker) CDQM->C3 Flexibility Suzuki Pd-Catalyzed Suzuki Coupling (Library Generation) C2->Suzuki S_NAr / Coupling HLM HLM Stability Assay (t1/2 > 120 min) C68->HLM Blocks CYP450 Oxidation Oxidation to Carbaldehyde (Reductive Amination) C3->Oxidation Derivatization Sigma2 Sigma-2 Receptor Ligands (Tumor Imaging/Therapy) Suzuki->Sigma2 Hydrophobic Pocket Fit CFTR CFTR Modulators (Restores Ion Channel Function) HLM->CFTR In Vivo Efficacy HLM->Sigma2 In Vivo Efficacy Oxidation->CFTR Pharmacophore Assembly

Figure 1: SAR workflow mapping 2-CDQM structural features to therapeutic target applications.

References

  • Title: Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications Source: Ankara University / Spectrochimica Acta URL
  • Title: WO2017062581A1 - Compounds, compositions, and methods for modulating cftr Source: Google Patents / WIPO URL
  • Source: Santa Cruz Biotechnology (SCBT)
  • Title: Synthesis and structure-activity relationship studies of conformationally flexible tetrahydroisoquinolinyl triazole carboxamide and triazole substituted benzamide analogues as σ2 receptor ligands Source: PubMed / Journal of Medicinal Chemistry URL

Sources

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